Methyl 4-bromofuran-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXKLRKXLRNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481916 | |
| Record name | Methyl 4-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58235-80-6 | |
| Record name | Methyl 4-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 4-bromofuran-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on a regioselective approach, starting from the readily accessible precursor, 2,4-dibromofuran. This guide includes detailed experimental protocols, quantitative data summarized in tables, and logical workflow diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a substituted furan derivative with significant potential in the synthesis of complex organic molecules. The presence of a bromine atom at the 4-position and a methyl ester at the 2-position allows for diverse and selective functionalization, making it an attractive intermediate for the development of novel pharmaceuticals and functional materials. Direct regioselective bromination of furan-2-carboxylates at the 4-position is often challenging, leading to mixtures of isomers. Therefore, a multi-step approach commencing with a differentially substituted furan precursor is generally preferred to ensure high purity of the target compound.
This guide outlines a robust two-step synthesis strategy:
-
Synthesis of 4-bromo-2-furoic acid: This key intermediate is prepared from 2,4-dibromofuran via a selective lithium-halogen exchange followed by carboxylation.
-
Esterification: The resulting 4-bromo-2-furoic acid is then converted to its corresponding methyl ester, this compound.
Synthesis Pathway Overview
The overall synthetic transformation is depicted below. The pathway leverages the differential reactivity of the bromine atoms on the furan ring in 2,4-dibromofuran, allowing for selective functionalization.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Synthesis of 2,4-Dibromofuran
The synthesis of the starting material, 2,4-dibromofuran, is achieved through the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[1] This method provides a controlled way to introduce two bromine atoms onto the furan ring.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2,4-dibromofuran.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Furan | 68.07 | 1.0 eq | - |
| N-Bromosuccinimide (NBS) | 177.98 | 2.0 eq | - |
| Dimethylformamide (DMF) | 73.09 | - | - |
| Diethyl ether | 74.12 | - | - |
| Saturated aq. NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 eq) in anhydrous DMF.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add a solution of NBS (2.0 eq) in DMF dropwise to the cooled furan solution over a period of 1-2 hours, ensuring the temperature remains below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2,4-dibromofuran.
Synthesis of 4-Bromo-2-furoic acid
This step involves a selective lithium-halogen exchange at the more reactive C2 position of 2,4-dibromofuran, followed by carboxylation using carbon dioxide.[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-bromo-2-furoic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,4-Dibromofuran | 225.87 | 1.0 eq | - |
| n-Butyllithium (n-BuLi) | 64.06 | 1.0-1.1 eq | - |
| Tetrahydrofuran (THF) | 72.11 | - | - |
| Carbon dioxide (solid) | 44.01 | Excess | - |
| Hydrochloric acid (aq.) | - | - | - |
| Ethyl acetate | 88.11 | - | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Dissolve 2,4-dibromofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for the lithium-halogen exchange to complete, forming 2-lithio-4-bromofuran.
-
Quench the reaction by carefully adding an excess of crushed solid carbon dioxide (dry ice) to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature.
-
Add water to the reaction mixture and then acidify to a pH of approximately 2 with aqueous hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-furoic acid. The product can be further purified by recrystallization if necessary.
Synthesis of this compound
The final step is the esterification of 4-bromo-2-furoic acid to its methyl ester. A standard Fischer esterification using methanol in the presence of an acid catalyst is effective for this transformation.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Bromo-2-furoic acid | 190.99 | 1.0 eq | - |
| Methanol | 32.04 | Excess | - |
| Sulfuric acid (conc.) | 98.08 | Catalytic | - |
| Ethyl acetate | 88.11 | - | - |
| Saturated aq. NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Dissolve 4-bromo-2-furoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel to yield the pure product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Furan | N-Bromosuccinimide (NBS) | 2,4-Dibromofuran | 60-70 |
| 2 | 2,4-Dibromofuran | n-BuLi, CO₂ | 4-Bromo-2-furoic acid | 70-80 |
| 3 | 4-Bromo-2-furoic acid | Methanol, H₂SO₄ (cat.) | This compound | 85-95 |
Note: Yields are approximate and may vary depending on reaction scale and optimization.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of this compound. The described three-step sequence, starting from the bromination of furan to form 2,4-dibromofuran, followed by selective lithiation-carboxylation and subsequent esterification, offers a reliable method for obtaining the target molecule with high regioselectivity. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient production of this versatile chemical intermediate.
References
Synthesis of Methyl 4-bromo-2-furoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-bromo-2-furoate, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. Due to the regiochemical challenges associated with the direct bromination of the furan ring, this guide focuses on a robust, multi-step synthetic pathway that offers greater control and predictability. The synthesis proceeds via the formation of the key intermediate, 4-bromo-2-furoic acid, followed by its esterification.
Overview of the Synthetic Pathway
The synthesis of methyl 4-bromo-2-furoate is most effectively achieved through a two-stage process:
-
Stage 1: Synthesis of 4-bromo-2-furoic acid. This crucial step involves a selective bromination strategy. Given the propensity for electrophilic substitution at the 5-position of the furan ring, a direct bromination of 2-furoic acid is often low-yielding and produces a mixture of isomers. A more controlled approach involves the synthesis of a di-brominated furan precursor, followed by selective functionalization.
-
Stage 2: Esterification of 4-bromo-2-furoic acid. The synthesized carboxylic acid is then converted to its methyl ester via a classic Fischer-Speier esterification reaction.
Spectral Analysis of Methyl 4-bromofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Methyl 4-bromofuran-2-carboxylate, a key intermediate in various synthetic applications. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectral Data
The following tables summarize the predicted and expected spectral data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.50 | s | 1H | H-5 (furan) |
| ~7.20 | s | 1H | H-3 (furan) |
| 3.85 | s | 3H | -OCH₃ (ester) |
Note: Chemical shifts for furan protons can be influenced by solvent and concentration. Electron-withdrawing groups like the carboxylate and bromine tend to deshield the ring protons, shifting them downfield.[1]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C=O (ester) |
| ~145 | C-2 (furan) |
| ~125 | C-5 (furan) |
| ~118 | C-3 (furan) |
| ~110 | C-4 (furan, C-Br) |
| 52.5 | -OCH₃ (ester) |
Note: The chemical shifts of the furan ring carbons are influenced by the electronegativity of the substituents. The carbon attached to the bromine (C-4) is expected to be significantly shielded.[2][3]
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3140-3100 | Medium | =C-H stretch (furan ring) |
| ~2960-2850 | Medium | C-H stretch (methyl group) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1580, ~1470 | Medium | C=C stretch (furan ring) |
| ~1250-1050 | Strong | C-O stretch (ester and furan ether) |
| ~1020 | Medium | =C-H in-plane bend (furan ring) |
| ~850-750 | Strong | =C-H out-of-plane bend (furan ring) |
| ~680-550 | Medium | C-Br stretch |
Note: The strong carbonyl absorption is a key diagnostic feature for the ester functional group. The presence of aromatic-like C-H and C=C stretching confirms the furan ring.[4][5]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 204/206 | [M]⁺, Molecular ion peak (presence of Br isotope) |
| 173/175 | [M - OCH₃]⁺ |
| 145/147 | [M - COOCH₃]⁺ |
| 125 | [M - Br]⁺ |
| 59 | [COOCH₃]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a key identifier in the mass spectrum.[6][7]
Experimental Protocols
The following are general protocols for the acquisition of spectral data for a solid organic compound such as this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the NMR tube.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved.
-
Carefully place the NMR tube into the spinner turbine and adjust the depth.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Following ¹H NMR acquisition, acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[8][9]
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of the solid sample.
Method: Thin Solid Film or KBr Pellet Method
Materials (Thin Film):
-
This compound
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure (Thin Film):
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent.[10]
-
Drop a small amount of the resulting solution onto the surface of a clean, dry salt plate.[10]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
Materials (KBr Pellet):
-
This compound (1-2 mg)
-
Dry potassium bromide (KBr) powder (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure (KBr Pellet):
-
Place 1-2 mg of the sample and about 100-200 mg of dry KBr powder in an agate mortar.[11]
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[11][12]
-
Transfer the powder to a pellet press die.
-
Apply high pressure to form a transparent or translucent pellet.[11]
-
Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
Materials:
-
This compound
-
Suitable solvent (e.g., methanol or acetonitrile for ESI)
-
Vial
Procedure (General):
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or after separation by gas chromatography (GC). For ESI, the solution is infused directly or introduced via liquid chromatography (LC).[13]
-
The molecules are ionized in the source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.[13]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]
-
The detector records the abundance of each ion, generating a mass spectrum.[14]
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: Workflow for the spectral characterization of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. compoundchem.com [compoundchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. PubChemLite - this compound (C6H5BrO3) [pubchemlite.lcsb.uni.lu]
- 8. books.rsc.org [books.rsc.org]
- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Navigating the Stability and Storage of Methyl 4-bromofuran-2-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides a comprehensive overview of the available data and best practices for the handling and storage of Methyl 4-bromofuran-2-carboxylate (CAS No: 58235-80-6), a key building block in various synthetic pathways.
Recommended Storage Conditions
This compound is a solid compound that requires specific storage conditions to maintain its purity and stability. Analysis of information from various chemical suppliers indicates a consensus on the optimal storage environment. The following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | [1][2] |
| Atmosphere | Sealed in dry conditions | [1] |
| Inert Gas | Inert atmosphere (e.g., Argon, Nitrogen) | [3][4] |
| Physical Form | Solid |
It is crucial to store this compound in a tightly sealed container in a dry environment, refrigerated at temperatures between 2°C and 8°C.[1][2] Some sources also recommend storage under an inert atmosphere to prevent potential degradation from atmospheric components.[3][4]
Chemical Stability and Handling Precautions
While detailed quantitative studies on the degradation pathways and long-term stability of this compound under various stress conditions are not extensively documented in publicly available literature, supplier data indicates that the compound is stable under the recommended storage conditions.[5]
Safe handling is critical when working with this reagent. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, adherence to strict laboratory safety protocols is essential.
The following workflow diagram outlines the recommended procedure for the safe handling and storage of this compound.
Experimental Protocols for Stability Assessment
-
Forced Degradation Studies: Exposing the compound to stress conditions such as elevated temperature, high humidity, UV/visible light, and oxidative stress to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under the recommended conditions (2-8°C, dry, sealed) and periodically testing for purity and degradation over an extended period.
-
Analytical Techniques: Utilizing methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the parent compound and identify any degradants.
While the synthesis and application of this compound in various chemical reactions are documented, specific studies focusing on its intrinsic stability and degradation are not prevalent.[6][7][8][9][10] Researchers are advised to perform their own stability assessments, particularly if the compound is to be used in sensitive applications or stored for extended periods.
References
- 1. This compound – porphyrin-systems [porphyrin-systems.com]
- 2. This compound,58235-80-6-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 3. aablocks.com [aablocks.com]
- 4. aablocks.com [aablocks.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme - Google Patents [patents.google.com]
- 10. WO2015144021A1 - å代氮æç¯ç±»è¡çç©ãå«å ¶çè¯ç©ç»åç©åå ¶å¨æè¿ç¤ä¸çåºç¨ - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of Methyl 4-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromofuran-2-carboxylate is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility profile is crucial for its effective use in various research and development activities, including reaction optimization, formulation development, and biological screening. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Quantitative Solubility Data
A systematic determination of the solubility of this compound across a range of solvents is essential for its practical application. The following table provides a template for presenting such quantitative data. It is important to note that the values presented in this table are hypothetical and serve as a placeholder to illustrate the desired data presentation format. Researchers should experimentally determine these values.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| Water | 25 | < 0.1 (Predicted) | < 0.0005 (Predicted) | Shake-Flask |
| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Toluene | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[1][2][3]
Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
2. Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, water, etc.)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. A preliminary time-course study is recommended to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
4. Data Reporting:
-
Solubility should be reported in units of g/L and mol/L.
-
The experimental temperature must be specified.
-
The analytical method used for concentration determination should be detailed.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for determining the solubility of a solid organic compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
A Comprehensive Technical Guide to Methyl 4-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 4-bromofuran-2-carboxylate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its alternative names, chemical properties, detailed experimental protocols for its synthesis, and its applications in chemical reactions.
Chemical Identity and Nomenclature
This compound is a heterocyclic compound with a furan ring substituted with a bromine atom and a methyl carboxylate group. For clarity and accurate identification in research and procurement, a comprehensive list of its alternative names and identifiers is provided below.
| Identifier Type | Value |
| Systematic (IUPAC) Name | This compound |
| Common Synonyms | 4-bromo-furan-2-carboxylic acid methyl ester |
| methyl 4-bromo-2-furoate | |
| This compound | |
| 4-Bromofuran-2-carboxylic acid methyl ester | |
| methyl 4-bromo-2-furancarboxylate | |
| CAS Number | 58235-80-6 |
| PubChem CID | 12239443 |
| Molecular Formula | C₆H₅BrO₃ |
| InChI | InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |
| InChIKey | RKEXKLRKXLRNMV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CO1)Br |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below, offering a quick reference for experimental design and characterization.
| Property | Value |
| Molecular Weight | 205.01 g/mol [1] |
| Appearance | White to yellow solid |
| Melting Point | 42-44 °C |
| Boiling Point | 228 °C at 760 mmHg[2] |
| Density | 1.623 g/cm³ |
| Storage Temperature | 2-8°C, sealed in a dry environment[2] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.22 (s, 1H), 7.51 (s, 1H), 3.82 (s, 3H) |
| Monoisotopic Mass | 203.94221 Da[1][3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Synthesis from Methyl 4,5-dibromofuran-2-carboxylate
A common laboratory-scale synthesis involves the selective debromination of a dibrominated precursor.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 4,5-dibromofuran-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Addition: Cool the solution to -40 °C using a dry ice/acetone bath. To this, slowly add a solution of isopropylmagnesium chloride (2M in THF, 1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Synthesis from 4-Bromofuran-2-carboxylic Acid (Fischer Esterification)
This method involves the direct esterification of the corresponding carboxylic acid.
Reaction Scheme:
Caption: Fischer Esterification of 4-Bromofuran-2-carboxylic acid.
Procedure:
-
Reaction Setup: To a solution of 4-bromofuran-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.
Applications in Synthesis: The Suzuki-Miyaura Coupling Reaction
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is pivotal in the synthesis of complex molecules, including potential drug candidates.
General Workflow:
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Purge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS analysis.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired coupled product.
References
"starting materials for Methyl 4-bromofuran-2-carboxylate synthesis"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for Methyl 4-bromofuran-2-carboxylate, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. Due to the electronic properties of the furan ring, direct selective bromination of furan-2-carboxylic acid or its methyl ester at the 4-position is challenging and often leads to mixtures of isomers or di-substituted products. Therefore, a two-step synthetic pathway is the most viable and commonly employed strategy. This involves the initial synthesis of the key intermediate, 4-bromofuran-2-carboxylic acid, followed by its esterification to the desired methyl ester.
Synthetic Strategy Overview
The preferred synthetic route commences with a suitable starting material to selectively introduce the bromine atom at the 4-position of the furan ring, followed by the introduction or modification of the carboxyl group, and finally, esterification. An alternative, though less direct, route could involve the construction of the substituted furan ring from acyclic precursors. This guide will focus on the more established two-step approach.
Data Presentation: Starting Materials and Reagents
The following table summarizes the key starting materials and reagents required for the two-step synthesis of this compound.
| Reaction Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| Step 1: Synthesis of 4-bromofuran-2-carboxylic acid | Furan-2-carboxylic acid | N-Bromosuccinimide (NBS), Sulfuric acid | Acetonitrile | Moderate |
| Step 2: Esterification | 4-bromofuran-2-carboxylic acid | Methanol, Sulfuric acid (catalyst) | Methanol (excess) | High |
Experimental Protocols
Step 1: Synthesis of 4-bromofuran-2-carboxylic acid
This protocol outlines a plausible method for the selective bromination of furan-2-carboxylic acid at the 4-position. This reaction's selectivity can be influenced by the choice of brominating agent and reaction conditions.
Materials:
-
Furan-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Acetonitrile
-
Sodium sulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carboxylic acid in acetonitrile.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-Bromosuccinimide (NBS) in portions to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition of NBS, add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining bromine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-bromofuran-2-carboxylic acid.
Step 2: Esterification of 4-bromofuran-2-carboxylic acid (Fischer Esterification)
This protocol describes the conversion of 4-bromofuran-2-carboxylic acid to its methyl ester using the Fischer esterification method.[1][2][3][4]
Materials:
-
4-bromofuran-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 4-bromofuran-2-carboxylic acid, add an excess of anhydrous methanol.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of key steps in the synthesis.
References
An In-depth Technical Guide to Methyl 4-bromofuran-2-carboxylate: Synthesis, Reactions, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its furan core, substituted with both an electron-withdrawing ester group and a reactive bromine atom, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive review of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of novel chemical entities for research and drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 205.01 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrO₃ | [2] |
| Molecular Weight | 205.01 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 58235-80-6 | [2] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
| SMILES | COC(=O)C1=CC(=CO1)Br | [2] |
| InChIKey | RKEXKLRKXLRNMV-UHFFFAOYSA-N | [2] |
Synthesis of this compound
A general workflow for such a synthesis is proposed below:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol based on standard organic chemistry procedures for the synthesis of similar compounds.
Step 1: Bromination of Furan-2-carboxylic acid
-
In a well-ventilated fume hood, dissolve furan-2-carboxylic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The amount of bromine should be stoichiometric (1 equivalent).
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromofuran-2-carboxylic acid.
Step 2: Esterification of 4-Bromofuran-2-carboxylic acid
-
To a solution of crude 4-bromofuran-2-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Spectroscopic Data
While specific, experimentally obtained spectra for this compound were not found in the surveyed literature, predicted data and data from analogous compounds can provide an estimation of the expected spectral characteristics.
| Spectroscopy | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (~3.8-4.0 ppm).- Two doublets in the aromatic region for the furan protons. The proton at C5 will likely be downfield from the proton at C3. |
| ¹³C NMR | - A peak for the methyl carbon of the ester (~50-55 ppm).- Four peaks in the aromatic/olefinic region for the furan carbons.- A peak for the carbonyl carbon of the ester (~160-170 ppm). |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching band from the ester group (~1720-1740 cm⁻¹).- C-O stretching bands.- C-Br stretching band. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom. |
Chemical Reactivity and Key Experiments
The bromine atom at the 4-position of the furan ring is a key functional group that allows for a variety of cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.
Caption: Common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is a powerful tool for the formation of carbon-carbon bonds.
General Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is added.
-
The reaction mixture is heated to 80-100°C with vigorous stirring for several hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.
General Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), an organostannane reagent (e.g., an aryltributylstannane, 1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]
-
Add an anhydrous, degassed solvent such as toluene or DMF.[4]
-
Heat the reaction mixture to 80-110°C and monitor by TLC or GC-MS.[4]
-
After the reaction is complete, cool the mixture and dilute it with an appropriate organic solvent.
-
Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is then washed with water and brine, dried, and concentrated.
-
Purification of the product is typically achieved by column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
General Experimental Protocol:
-
In a sealable reaction tube, combine this compound (1.0 eq.), an alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N).
-
The tube is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF) is added.
-
The tube is sealed and heated to 100-120°C for 18-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Potential Biological Activity
While specific biological studies on this compound are not extensively reported, the furan and benzofuran scaffolds are present in numerous biologically active compounds.[5][6][7] Halogenated derivatives, in particular, have garnered interest in medicinal chemistry.
Studies on other substituted bromofuran and benzofuran derivatives have indicated potential for:
-
Antimicrobial and Antifungal Activity: Various furan derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[8][9]
-
Anticancer Activity: The introduction of a bromine atom into a benzofuran system has been shown in some cases to increase cytotoxicity against cancer cell lines.[2]
The reactivity of the bromine atom in this compound makes it an attractive starting material for the synthesis of libraries of furan-containing compounds that can be screened for various biological activities.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from the presence of a reactive bromine atom, which allows for participation in a variety of palladium-catalyzed cross-coupling reactions. This enables the straightforward synthesis of a wide array of substituted furan derivatives. While detailed biological data for the title compound is sparse, the prevalence of the furan moiety in bioactive molecules suggests that derivatives of this compound hold significant potential for the development of new therapeutic agents and other functional organic materials. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. This compound | C6H5BrO3 | CID 12239443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"Methyl 4-bromofuran-2-carboxylate molecular structure"
An In-depth Technical Guide to Methyl 4-bromofuran-2-carboxylate
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Molecular Structure and Identifiers
This compound is a heterocyclic compound featuring a furan ring substituted with a bromine atom at the 4-position and a methyl carboxylate group at the 2-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-bromo-furan-2-carboxylic acid methyl ester, methyl 4-bromo-2-furoate | [1][2] |
| CAS Number | 58235-80-6 | [1] |
| Molecular Formula | C₆H₅BrO₃ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CC(=CO1)Br | [1] |
| InChI | InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | [1] |
| InChIKey | RKEXKLRKXLRNMV-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is a solid compound at room temperature with a defined melting point.
Table 2: Physicochemical Data for this compound
| Property | Value | Citation |
| Appearance | White to yellow solid | |
| Melting Point | 42-44 °C | |
| Boiling Point | 228 °C at 760 mmHg | [3] |
| Purity | ≥97% | |
| Storage | Sealed in dry, 2-8°C | [2][3] |
Spectroscopic Data
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.94949 |
| [M+Na]⁺ | 226.93143 |
| [M-H]⁻ | 202.93493 |
| [M]⁺ | 203.94166 |
Note: Data is predicted by computational methods.[4]
Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, based on standard organic chemistry principles, it can be synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-2-furoic acid.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the Fischer esterification of 4-bromo-2-furoic acid. This method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Reaction Scheme:
4-bromo-2-furoic acid + Methanol --(H⁺ catalyst)--> this compound + Water
Materials:
-
4-bromo-2-furoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of 4-bromo-2-furoic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the remaining mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of the bromo-substituent allows for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of diverse functional groups onto the furan ring.[5] The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, further expanding its synthetic utility. These characteristics make it a valuable precursor for the development of novel pharmaceutical compounds and agrochemicals.[5]
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Methyl 4-bromofuran-2-carboxylate is a valuable building block, and its use in Suzuki coupling reactions allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the furan ring, paving the way for the synthesis of novel compounds with potential therapeutic applications.
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using this compound as the electrophilic partner. The protocols and data presented are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes the results from a study on the closely related Methyl 5-bromobenzofuran-2-carboxylate . These conditions and yields provide a strong predictive framework for the reactivity of this compound.
Table 1: Suzuki Cross-Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Reaction Time (min) | Isolated Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 20 | 98 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 25 | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)benzofuran-2-carboxylate | 20 | 97 |
| 4 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 20 | 98 |
| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 35 | 85 |
| 6 | 3-Methoxyphenylboronic acid | Methyl 5-(3-methoxyphenyl)benzofuran-2-carboxylate | 30 | 89 |
| 7 | 2-Methoxyphenylboronic acid | Methyl 5-(2-methoxyphenyl)benzofuran-2-carboxylate | 40 | 82 |
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(II)-complex catalyst (0.1 mol%), Cs₂CO₃ (2.0 equiv), Toluene, Microwave irradiation.[2]
Experimental Protocols
The following are detailed protocols for performing the Suzuki coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.
Protocol 1: General Procedure using a Palladium(II) Pre-catalyst
This protocol is adapted from a reliable method for the coupling of other substituted bromo-heterocycles.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Isopropanol
-
Deionized water
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: After completion, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified by flash chromatography on silica gel.
Protocol 2: Procedure using a Ligated Palladium Catalyst under Inert Atmosphere
This protocol is recommended for more challenging substrates or when side reactions like debromination are a concern.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, Gas Chromatography-Mass Spectrometry (GC-MS), or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Methyl 4-bromofuran-2-carboxylate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromofuran-2-carboxylate is a valuable heterocyclic building block in organic synthesis, offering a scaffold for the introduction of molecular complexity. The presence of a bromine atom and a methyl ester group on the furan ring provides two distinct points for functionalization, enabling a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions and metal-halogen exchange, highlighting its utility in the synthesis of polysubstituted furans. These derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the furan motif in biologically active compounds and functional materials.
Key Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the furan ring, enhanced by the electron-withdrawing carboxylate group, facilitates oxidative addition of the C-Br bond to the palladium catalyst. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroarylfuran-2-carboxylates
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or their derivatives to yield the corresponding 4-substituted furan-2-carboxylates.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | (if applicable) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl/heteroarylfuran-2-carboxylate.
Heck Reaction: Synthesis of 4-Alkenylfuran-2-carboxylates
The Heck reaction enables the formation of a new carbon-carbon bond between this compound and an alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base to yield 4-alkenylfuran-2-carboxylates.
Table 2: Typical Reaction Conditions for Heck Reaction
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | P(o-tol)₃, PPh₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, Acetonitrile |
| Temperature | 100-140 °C |
| Typical Yield | 60-85% |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq.).
-
Add an anhydrous, degassed solvent such as DMF or acetonitrile.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 4-alkenylfuran-2-carboxylate.
Sonogashira Coupling: Synthesis of 4-Alkynylfuran-2-carboxylates
The Sonogashira coupling provides a powerful method for the synthesis of 4-alkynylfuran-2-carboxylates by reacting this compound with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes.
Table 3: Typical Reaction Conditions for Sonogashira Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, DIPA |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 75-95% |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and copper(I) iodide (2-5 mol%).
-
Add this compound (1.0 eq.) and a degassed solvent (e.g., THF).
-
Add the base (e.g., Et₃N, 2-3 eq.) followed by the terminal alkyne (1.1-1.5 eq.).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-8 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: Synthesis of 4-Substituted-furan-2-carboxylates
The Stille coupling involves the reaction of this compound with an organostannane reagent. This reaction is highly versatile due to the stability and functional group tolerance of the organotin reagents.
Table 4: Typical Reaction Conditions for Stille Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | AsPh₃, P(furyl)₃ |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 80-120 °C |
| Typical Yield | 70-90% |
Experimental Protocol: General Procedure for Stille Coupling
-
In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in an anhydrous, degassed solvent (e.g., toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the mixture to reflux (80-110 °C) under an inert atmosphere for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Aminofuran-2-carboxylates
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is crucial for the synthesis of arylamines.
Table 5: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, RuPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 65-90% |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 eq.) and the amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Metal-Halogen Exchange: Lithiation
The bromine atom of this compound can be exchanged with a metal, typically lithium, to generate a nucleophilic furan species. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the 4-position.
Table 6: Conditions for Lithiation and Electrophilic Quench
| Parameter | Condition |
| Lithium Reagent | n-BuLi, s-BuLi, LDA |
| Solvent | THF, Diethyl ether |
| Temperature | -78 °C |
| Electrophiles | Aldehydes, Ketones, CO₂, Alkyl halides |
| Typical Yield | 50-80% |
Experimental Protocol: General Procedure for Lithiation
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.2 eq.) and continue to stir at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
This compound is a versatile and highly useful building block for the synthesis of a wide array of polysubstituted furan derivatives. The protocols outlined in this document for palladium-catalyzed cross-coupling reactions and metal-halogen exchange provide robust starting points for researchers to explore the rich chemistry of this compound. The ability to selectively functionalize the furan ring at the 4-position opens up numerous possibilities for the design and synthesis of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. Careful optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity of the desired products.
Application Notes and Protocols: Derivatives of Methyl 4-bromofuran-2-carboxylate for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the medicinal chemistry applications of derivatives synthesized from Methyl 4-bromofuran-2-carboxylate. This scaffold serves as a versatile starting material for the generation of novel compounds with potential therapeutic activities, particularly in the realms of anticancer and antimicrobial research.
Introduction: The Potential of the Furan-2-carboxylate Scaffold
The furan nucleus is a prominent five-membered aromatic heterocycle that is a core structural motif in numerous biologically active compounds and natural products.[1] Furan-2-carboxylate esters and their derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The bromine atom at the 4-position of this compound offers a convenient synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This chemical tractability allows for the systematic exploration of the chemical space around the furan core to optimize biological activity.
Synthetic Pathways and Key Derivatives
The primary route for derivatizing this compound involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the linkage of the furan ring to various aryl and heteroaryl boronic acids, creating a library of substituted furan-2-carboxylate derivatives.
A general workflow for the synthesis and evaluation of these derivatives is outlined below:
Quantitative Data Summary
While specific data for derivatives of this compound is emerging, the following tables summarize the biological activities of structurally related furan-2-carboxylate derivatives to provide a baseline for expected potencies.
Table 1: Anticancer Activity of Furan Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Reference |
| 1 | HeLa | 62.37 | [2] |
| 2 | HepG2 | >100 | [2] |
| 3 | HeLa | 64.00 | [3] |
| 4 | HepG2 | 102.53 | [3] |
Compounds 1 and 2 are derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate. Compounds 3 and 4 refer to Methyl 5-(hydroxymethyl) furan-2-carboxylate.
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5 | Staphylococcus aureus | 500.00 | [2] |
| 6 | Bacillus cereus | 500.00 | [2] |
| 7 | Bacillus subtilis | 250.00 | [2] |
| 8 | Escherichia coli | 250.00 | [2] |
Compounds 5-8 are derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of Methyl 4-aryl-furan-2-carboxylates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the corresponding arylboronic acid, potassium carbonate, and a stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and water in a 3:1:1 ratio.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized furan derivatives
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized furan derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform two-fold serial dilutions of the compounds in MHB in a 96-well plate.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanistic Insights
While the precise mechanisms of action for many furan derivatives are still under investigation, some have been shown to induce apoptosis in cancer cells and disrupt bacterial cell membrane integrity. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by anticancer furan derivatives.
Further research is necessary to elucidate the specific molecular targets and signaling pathways affected by derivatives of this compound. Structure-activity relationship (SAR) studies, guided by the biological data obtained from screening, will be crucial in identifying the key structural features responsible for the observed activities and in designing more potent and selective therapeutic agents.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-bromofuran-2-carboxylate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with a halide or triflate. In the realm of medicinal chemistry and materials science, the synthesis of 4-arylfuran-2-carboxylates is of significant interest. These scaffolds are present in numerous biologically active compounds and advanced materials. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of Methyl 4-bromofuran-2-carboxylate with a variety of boronic acids to yield the corresponding Methyl 4-arylfuran-2-carboxylates.
The general transformation is a palladium-catalyzed cross-coupling reaction that proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] Careful selection of the catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity of the desired 4-arylfuran-2-carboxylate products.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the expected yields and reaction conditions for the Suzuki-Miyaura coupling of a bromo-furan carboxylate with various arylboronic acids. The data is based on a closely related analog, methyl 5-bromobenzofuran-2-carboxylate, and is expected to be highly representative for the reaction of this compound.[2][3][4]
| Entry | Boronic Acid | Product | Reaction Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenylfuran-2-carboxylate | 23 | 93 |
| 2 | 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)furan-2-carboxylate | 25 | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 4-(4-methylphenyl)furan-2-carboxylate | 10 | 87 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 4-(4-(trifluoromethyl)phenyl)furan-2-carboxylate | 13 | 94 |
| 5 | 3,4-Dimethoxyphenylboronic acid | Methyl 4-(3,4-dimethoxyphenyl)furan-2-carboxylate | 45 | 85 |
| 6 | Benzo[d][2][3]dioxol-5-ylboronic acid | Methyl 4-(benzo[d][2][3]dioxol-5-yl)furan-2-carboxylate | 35 | 88 |
| 7 | Thiophen-2-ylboronic acid | Methyl 4-(thiophen-2-yl)furan-2-carboxylate | 35 | 75 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Palladium catalyst (e.g., a 2-quinolinealdoxime-Pd(II)-complex, or alternatively Pd(PPh₃)₄, PdCl₂(dppf)) (0.1 mol%)[3][5]
-
Anhydrous Toluene (3 mL)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Cesium Carbonate (2.0 mmol), and the palladium catalyst (0.1 mol%).
-
Solvent Addition: To the vial, add 3 mL of anhydrous toluene.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture with a power of 200 W at a temperature of 150 °C. The reaction time will vary depending on the boronic acid used (refer to the data table).[3][4]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-arylfuran-2-carboxylate.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Synthetic Protocols for Methyl 4-bromofuran-2-carboxylate Derivatives: A Guide for Researchers
Introduction:
Methyl 4-bromofuran-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its furan core, substituted with both an electron-withdrawing ester group and a synthetically versatile bromine atom, allows for the construction of a diverse array of complex molecules. The bromine atom at the 4-position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and other functionalities. This document provides detailed application notes and protocols for the synthesis of the parent compound, this compound, and its subsequent derivatization through common cross-coupling methodologies.
Section 1: Synthesis of this compound
The synthesis of this compound can be approached via two main strategies: direct bromination of a pre-existing furan-2-carboxylate or synthesis of the corresponding 4-bromofuran-2-carboxylic acid followed by esterification. The latter approach often provides better control over regioselectivity.
Protocol 1: Synthesis of 4-Bromofuran-2-carboxylic Acid
This protocol is adapted from methodologies involving the selective bromination of furan-2-carboxylic acid.
Materials:
-
Furan-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) in DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by pouring the mixture into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-bromofuran-2-carboxylic acid can be purified by recrystallization or column chromatography.
Protocol 2: Esterification to this compound
Materials:
-
4-Bromofuran-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Section 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position.
A. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the furan ring and various aryl or heteroaryl boronic acids or esters.
General Protocol:
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), 2-5 mol%
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), 2.0 - 3.0 eq
-
Solvent (e.g., Toluene, Dioxane, DMF), degassed
-
Water, degassed
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to afford the 4-aryl/heteroaryl-furan-2-carboxylate derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenylfuran-2-carboxylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)furan-2-carboxylate | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | Thiophen-2-boronic acid | Methyl 4-(thiophen-2-yl)furan-2-carboxylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 75-85 |
| 4 | Pyridine-3-boronic acid | Methyl 4-(pyridin-3-yl)furan-2-carboxylate | PdCl₂(dppf) (2) | K₃PO₄ | DMF/H₂O | 100 | 70-80 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity.
B. Sonogashira Coupling for the Synthesis of 4-Alkynyl Derivatives
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the furan ring and a terminal alkyne.
General Protocol:
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂), 2-5 mol%
-
Copper(I) iodide (CuI), 1-3 mol%
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF), anhydrous and degassed
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst (2 mol%), and CuI (1 mol%) in the anhydrous, degassed solvent.
-
Add the base (e.g., TEA, 3.0 eq) followed by the terminal alkyne (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-alkynylfuran-2-carboxylate derivative.
Table 2: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Methyl 4-(phenylethynyl)furan-2-carboxylate | PdCl₂(PPh₃)₂ (2) | 1 | TEA | THF | RT | 80-90 |
| 2 | Trimethylsilylacetylene | Methyl 4-((trimethylsilyl)ethynyl)furan-2-carboxylate | PdCl₂(PPh₃)₂ (2) | 1 | DIPA | DMF | 50 | 85-95 |
| 3 | 1-Hexyne | Methyl 4-(hex-1-yn-1-yl)furan-2-carboxylate | PdCl₂(PPh₃)₂ (2) | 1 | TEA | THF | RT | 75-85 |
| 4 | Propargyl alcohol | Methyl 4-(3-hydroxyprop-1-yn-1-yl)furan-2-carboxylate | PdCl₂(PPh₃)₂ (2) | 1 | TEA | THF | 40 | 70-80 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity.
Section 3: Visualizing Synthetic Pathways
Diagrams of Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and derivatization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Derivatization of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
These protocols provide a foundation for the synthesis and derivatization of this compound. The versatility of this scaffold, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable tool for the rapid generation of diverse chemical libraries for drug discovery and materials science applications. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best possible outcomes.
Application of Methyl 4-bromofuran-2-carboxylate in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-bromofuran-2-carboxylate is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. Its furan core, substituted with both an electrophilic bromine atom and a nucleophilic-amenable ester group, allows for diverse chemical transformations, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and protocols for its use in the synthesis of potential pharmaceutical agents, with a focus on palladium-catalyzed cross-coupling reactions and hydrazide formation.
Synthesis of Antitubercular Agents via Suzuki Coupling
This compound serves as a key starting material in the synthesis of novel inhibitors targeting the Polyketide Synthase 13 (Pks13) thioesterase domain of Mycobacterium tuberculosis. The Suzuki coupling reaction is employed to introduce a substituted aryl group at the 4-position of the furan ring, a critical step in building the pharmacophore of these potential antitubercular agents.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| This compound | (3,4-Dimethoxyphenyl)boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | 1,4-Dioxane/Water | Not explicitly stated for this step, but part of a multi-step synthesis of a bioactive compound. | [1][2] |
| This compound | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | 1,4-Dioxane/Water | Not explicitly stated for this step, but part of a multi-step synthesis. | [3][4] |
Experimental Protocol: Suzuki Coupling
Synthesis of Methyl 4-(3,4-dimethoxyphenyl)furan-2-carboxylate [1][2]
-
Reaction Setup: To a solution of this compound (1.0 eq) and (3,4-dimethoxyphenyl)boronic acid (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add K₃PO₄ (2.0 eq).
-
Degassing: Degas the reaction mixture by bubbling nitrogen through it for 10-15 minutes.
-
Catalyst Addition: Add Pd(dtbpf)Cl₂ (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Caption: Suzuki coupling of this compound.
Synthesis of Intermediates for Antitumor Agents via Suzuki Coupling
This compound is also utilized in the synthesis of substituted nitrogen heterocyclic derivatives with potential antitumor activity. A key step involves a Suzuki coupling reaction to introduce a pyrazole moiety onto the furan ring.
Experimental Protocol: Suzuki Coupling with a Heterocyclic Boronic Ester
Synthesis of Methyl 4-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxylate [3][4]
-
Reaction Setup: In a two-necked flask, combine this compound (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add 1,4-dioxane and water (5:1) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Synthesis of a key intermediate for potential antitumor agents.
Synthesis of Bioactive Hydrazides
The ester functionality of this compound can be readily converted to a hydrazide. Hydrazides are important intermediates in the synthesis of various heterocyclic compounds with a wide range of biological activities, including antifungal agents.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Hydrazine monohydrate | Methanol | Microwave irradiation, 90 °C, 90 min | Not explicitly stated, but described as a high-yielding reaction to produce the crystalline product. | [5] |
Experimental Protocol: Hydrazide Formation
Synthesis of 4-Bromofuran-2-carbohydrazide [5]
-
Reaction Setup: In a microwave reactor vessel, combine this compound (1.0 eq) and hydrazine monohydrate (15-20 eq) in methanol.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 90 °C for 90 minutes.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine monohydrate.
-
Crystallization: Add ice-cold water to the residue to induce crystallization of the product.
-
Isolation: Filter the solid product, wash with cold water, and dry to obtain 4-bromofuran-2-carbohydrazide.
Caption: Workflow for the synthesis of 4-bromofuran-2-carbohydrazide.
References
- 1. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN104926801A - Substituted nitrogen heterocyclic derivative, pharmaceutical composition containing the same and application thereof in tumor resistance - Google Patents [patents.google.com]
- 4. WO2015144021A1 - å代氮æç¯ç±»è¡çç©ãå«å ¶çè¯ç©ç»åç©åå ¶å¨æè¿ç¤ä¸çåºç¨ - Google Patents [patents.google.com]
- 5. SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-bromofuran-2-carboxylate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromofuran-2-carboxylate is a versatile heterocyclic building block that holds significant potential in the synthesis of a diverse array of bioactive molecules. The presence of a bromine atom at the 4-position of the furan ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkynyl moieties. This functionalization is a key strategy in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Furan-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.
This document provides detailed application notes on the utility of this compound in the synthesis of bioactive compounds, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki, Stille, and Sonogashira couplings are provided to guide researchers in the practical application of this valuable synthetic intermediate.
Key Applications in Bioactive Molecule Synthesis
This compound serves as a crucial starting material for the synthesis of substituted furan-2-carboxylic acid derivatives. These derivatives are scaffolds for various pharmacologically active agents. A notable application is in the development of inhibitors for enzymes involved in microbial pathogenesis. For instance, 5-phenyl-furan-2-carboxylic acids have been identified as a promising class of antimycobacterial agents that target salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis.[1] The synthesis of such compounds can be readily adapted from this compound via Suzuki coupling.
Furthermore, the furan-2-carboxamide moiety is a recognized pharmacophore in drug discovery. By coupling this compound with various boronic acids and subsequent amidation, a library of N-aryl-4-arylfuran-2-carboxamides can be generated, which have shown potential as antibacterial agents.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes representative palladium-catalyzed cross-coupling reactions that can be performed with this compound to generate precursors for bioactive molecules. The yields are based on similar substrates reported in the literature and serve as a general guide.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product | Representative Yield (%) | Reference |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | Methyl 4-aryl-furan-2-carboxylate | 70-90 | [1] |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | - | Toluene | Methyl 4-organo-furan-2-carboxylate | 60-85 | [2] |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Methyl 4-alkynyl-furan-2-carboxylate | 65-95 | [3] |
Mandatory Visualizations
Experimental Workflow: Synthesis of Bioactive Furan Derivatives
Caption: General workflow for the synthesis and biological evaluation of bioactive molecules from this compound.
Catalytic Cycle: Suzuki Coupling
References
Application Note and Protocol: Bromination of Methyl Furan-2-Carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the selective bromination of methyl furan-2-carboxylate. The primary protocol focuses on the synthesis of methyl 5-bromo-furan-2-carboxylate, a versatile intermediate in organic synthesis and drug development. Alternative brominating agents and potential side products are also discussed. The protocol includes a comprehensive materials list, step-by-step experimental instructions, work-up, purification, and characterization guidelines.
Introduction
Furan rings are important structural motifs in a wide array of pharmaceuticals and biologically active compounds. The selective functionalization of the furan nucleus is a critical step in the synthesis of these molecules. Bromination of furan derivatives, such as methyl furan-2-carboxylate, provides a key handle for further chemical transformations, including cross-coupling reactions. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution. The position of bromination is directed by the activating effect of the furan oxygen and the deactivating, meta-directing nature of the ester group at the C2 position, leading predominantly to substitution at the C5 position. This application note details a reliable procedure for the synthesis of methyl 5-bromo-furan-2-carboxylate.
Experimental Protocol: Synthesis of Methyl 5-bromo-furan-2-carboxylate
This protocol is adapted from established literature procedures for the bromination of methyl furan-2-carboxylate.[1]
Materials:
-
Methyl furan-2-carboxylate
-
Bromine (Br₂)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Argon or Nitrogen gas (inert atmosphere)
-
Round-bottom flask
-
Stir bar
-
Addition funnel
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Silica gel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve methyl furan-2-carboxylate (1.0 eq) in a suitable solvent under an inert atmosphere of argon or nitrogen.
-
Reaction Conditions: Heat the solution to 50°C with stirring.[1]
-
Addition of Bromine: Carefully add a solution of bromine (1.5 eq) dropwise to the stirred solution over a period of 15 minutes.[1] The reaction mixture will typically turn dark orange or brownish.[1]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 15 minutes.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature and then pour it into cold water.[1] To neutralize any remaining bromine, a saturated solution of sodium thiosulfate can be added until the orange color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).[1]
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford the pure methyl 5-bromo-furan-2-carboxylate.[1]
Alternative Brominating Agents:
-
N-Bromosuccinimide (NBS): NBS is a milder and easier-to-handle brominating agent compared to molecular bromine.[2][3] The reaction is typically carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[2][4]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can also be used for the bromination of furan rings.[4]
Data Presentation
| Parameter | Value |
| Starting Material | Methyl furan-2-carboxylate |
| Brominating Agent | Bromine (Br₂) |
| Stoichiometry | Methyl furan-2-carboxylate : Bromine = 1 : 1.5 |
| Solvent | Not specified, but typically a non-polar organic solvent is used. |
| Reaction Temperature | 50°C |
| Reaction Time | 30 minutes |
| Product | Methyl 5-bromo-furan-2-carboxylate |
| Reported Yield | 85% |
| Purification Method | Flash Chromatography (10:1 hexanes:ethyl acetate) |
Characterization
The final product, methyl 5-bromo-furan-2-carboxylate, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the regioselectivity of the bromination by observing the coupling patterns of the furan protons.
-
¹³C NMR: To identify the carbon signals of the brominated furan ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product, which is 205.01 g/mol .[5][6]
The primary product is methyl 5-bromo-furan-2-carboxylate.[5][6] However, depending on the reaction conditions, other isomers such as methyl 4-bromofuran-2-carboxylate or di-brominated products like methyl 4,5-dibromofuran-2-carboxylate might be formed.[7][8][9]
Experimental Workflow Diagram
Caption: Workflow for the bromination of methyl furan-2-carboxylate.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
-
Always quench the reaction properly to neutralize any unreacted bromine before disposal.
References
- 1. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-bromofuran-2-carboxylate | CymitQuimica [cymitquimica.com]
- 7. This compound | C6H5BrO3 | CID 12239443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Methyl 4-bromofuran-2-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of a variety of biologically active molecules.[1][2] Its furan core is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological and agrochemical properties.[3][4][5][6] In agrochemical research, derivatives of furan-2-carboxylic acid have demonstrated potential as fungicides, herbicides, and insecticides, making this compound a valuable starting material for the development of new crop protection agents.[7][8][9] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel agrochemicals.
Application Notes: Synthesis of Furan-2-Carboxamide Derivatives
Furan-2-carboxamide derivatives have shown significant biological activities, including antimicrobial and antibiofilm properties.[10][11] The following notes outline the synthetic strategy to convert this compound into a library of furan-2-carboxamides for agrochemical screening. The bromine atom at the 4-position and the methyl ester at the 2-position provide two reactive sites for chemical modification, allowing for the creation of a diverse range of derivatives.
A primary synthetic route involves the aminolysis of the methyl ester to form an amide bond with various amines. This reaction is typically straightforward and allows for the introduction of a wide array of substituents, which can be tailored to modulate the biological activity of the final compounds.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Furan-2-Carboxamides
This protocol describes a general method for the synthesis of a library of N-substituted furan-2-carboxamides starting from this compound.
Materials:
-
This compound
-
A library of primary or secondary amines
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) (catalytic amount)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Amidation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete (monitor by Thin Layer Chromatography).
-
Remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-bromofuran-2-carboxamide.
Protocol 2: In Vitro Antifungal Assay
This protocol outlines a method to screen the synthesized furan-2-carboxamide derivatives for their antifungal activity against common plant pathogenic fungi.
Materials:
-
Synthesized furan-2-carboxamide derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile petri dishes
-
Commercial fungicide (e.g., Mancozeb) as a positive control
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Test Solutions: Dissolve the synthesized compounds and the positive control in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Plates: Prepare PDA medium and sterilize. Allow it to cool to approximately 45-50°C.
-
Add the test compound solutions to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: After a specified incubation period (e.g., 72-96 hours), measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Protocol 3: Herbicidal Activity Assay (Seed Germination and Radicle Growth)
This protocol is designed to evaluate the potential herbicidal activity of the synthesized compounds on the seed germination and early growth of model weed species.
Materials:
-
Synthesized furan-2-carboxamide derivatives
-
Seeds of a model weed species (e.g., Amaranthus retroflexus)
-
Filter paper
-
Petri dishes
-
Commercial herbicide (e.g., Glyphosate) as a positive control
-
Acetone or DMSO as a solvent
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the synthesized compounds and the positive control in a suitable solvent.
-
Seed Treatment: Place a sterile filter paper in each petri dish.
-
Apply a known volume of the test solution to the filter paper to achieve the desired concentration. Allow the solvent to evaporate completely. A control with only the solvent should also be prepared.
-
Sowing: Place a predetermined number of seeds (e.g., 20) on the treated filter paper in each petri dish.
-
Incubation: Add a small amount of distilled water to moisten the filter paper and incubate the petri dishes in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7 days), count the number of germinated seeds and measure the radicle length of the seedlings.
-
Calculation of Activity: Calculate the percentage of germination inhibition and the percentage of radicle growth inhibition compared to the control.
Data Presentation
The quantitative data obtained from the bioassays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Antifungal Activity of Furan-2-Carboxamide Derivatives
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) against Fusarium oxysporum | Mycelial Growth Inhibition (%) against Botrytis cinerea |
| Furan-Amide-1 | 50 | 35.2 | 41.5 |
| 100 | 58.1 | 62.3 | |
| 200 | 75.6 | 80.1 | |
| Furan-Amide-2 | 50 | 22.8 | 28.9 |
| 100 | 45.3 | 50.7 | |
| 200 | 68.9 | 72.4 | |
| Positive Control | 50 | 95.8 | 98.2 |
Table 2: Herbicidal Activity of Furan-2-Carboxamide Derivatives on Amaranthus retroflexus
| Compound ID | Concentration (µg/mL) | Germination Inhibition (%) | Radicle Growth Inhibition (%) |
| Furan-Amide-1 | 100 | 45 | 62 |
| 200 | 78 | 85 | |
| Furan-Amide-2 | 100 | 32 | 51 |
| 200 | 65 | 76 | |
| Positive Control | 100 | 100 | 100 |
Visualizations
Caption: Synthetic workflow for the preparation of N-substituted furan-2-carboxamides.
Caption: Hypothetical mode of action for a furan-2-carboxamide derivative.
References
- 1. CAS 58235-80-6: this compound [cymitquimica.com]
- 2. Buy 4-Bromo-2-methylfuran [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy Methyl 4-bromo-5-nitrofuran-2-carboxylate [smolecule.com]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving Methyl 4-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromofuran-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The furan scaffold is a core component of numerous biologically active natural products and synthetic pharmaceuticals. The presence of a bromine atom at the 4-position and a methyl ester at the 2-position provides two distinct points for chemical modification. The carbon-bromine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key catalytic cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Experimental Workflow for Catalytic Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions. Specific conditions, reagents, and purification methods will vary depending on the reaction type.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures.
Application Notes
The Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids provides a direct route to 4-aryl- and 4-heteroarylfuran-2-carboxylates. These products are important intermediates in the synthesis of pharmaceuticals and organic electronic materials. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron species for transmetalation. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates.
Experimental Protocol
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar brominated furan and benzofuran derivatives.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. It is a powerful tool for the synthesis of substituted alkenes.
Application Notes
The Heck reaction of this compound with various alkenes allows for the introduction of alkenyl substituents at the 4-position of the furan ring. This reaction is valuable for the synthesis of conjugated systems and more complex molecular scaffolds. The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the reaction. Phosphine ligands are commonly employed to stabilize the palladium catalyst.
Experimental Protocol
This protocol is a general procedure for the Heck reaction and may require optimization for this compound.
Materials:
-
This compound
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Add the anhydrous solvent (e.g., DMF), followed by the base (e.g., Et₃N, 2.0 eq.) and the alkene (1.5 eq.).
-
Heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Application Notes
The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 4-alkynylfuran-2-carboxylates. These products are valuable intermediates for the synthesis of conjugated polymers, natural products, and pharmaceuticals. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups.
Experimental Protocol
This protocol is based on general procedures for the Sonogashira coupling of bromofurans.[3]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and copper(I) iodide (4 mol%).
-
Add this compound (1.0 eq.) and the anhydrous solvent (e.g., THF).
-
Add the base (e.g., Et₃N, 2.5 eq.) and the terminal alkyne (1.2 eq.).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Application Notes
This reaction allows for the synthesis of 4-aminofuran-2-carboxylates by coupling this compound with a variety of primary and secondary amines. These products are of interest in the development of novel pharmaceuticals. The choice of a suitable phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is a general procedure and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq.).
-
Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 eq.) and seal the tube.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the cross-coupling reactions of this compound and analogous compounds. Note: Data for this compound may be based on reactions of structurally similar substrates due to limited direct literature precedent.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogue) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2.5) | 1,4-Dioxane | 90 | 12 | 75-85 | [1] |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 80-90 | [2] |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 60-75 | General |
| Heck | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 65-80 | General |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (2) | - | Et₃N (2.5) | THF | 50 | 6 | 85-95 | [3] |
| Sonogashira | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | DIPA (3) | DMF | RT | 12 | 80-90 | [3] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (2) | Toluene | 100 | 18 | 70-85 | General |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.2) | 1,4-Dioxane | 110 | 24 | 65-80 | General |
Disclaimer: The experimental protocols and quantitative data provided are intended as a guide. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all appropriate safety procedures.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 4-bromofuran-2-carboxylate as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-bromofuran-2-carboxylate is a key building block in the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the presence of a reactive bromine atom at the 4-position of the furan ring, which allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, and cyanation reactions, which are foundational methods for carbon-carbon and carbon-nitrogen bond formation in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-furan-2-carboxylates
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of 4-arylfuran derivatives, which are common motifs in medicinal chemistry.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (3,4-Dimethoxyphenyl)boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | - | -[1][2] |
| 2 | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | - | - | -[3] |
Note: Yields were not explicitly stated in the cited literature for these specific reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of methyl 4-(3,4-dimethoxyphenyl)furan-2-carboxylate.[1][2]
Materials:
-
This compound
-
(3,4-Dimethoxyphenyl)boronic acid
-
Potassium phosphate (K₃PO₄)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), (3,4-dimethoxyphenyl)boronic acid (1.0 eq), and potassium phosphate (2.0 eq).
-
Add 1,4-dioxane and water to create a reaction mixture.
-
Degas the mixture by bubbling nitrogen through it for 10 minutes.
-
Add the palladium catalyst, Pd(dtbpf)Cl₂ (0.1 eq), to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-(3,4-dimethoxyphenyl)furan-2-carboxylate.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of 4-Alkynyl-furan-2-carboxylates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.
Data Presentation:
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Triisopropylsilylacetylene (TIPSA) | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine (DIPA) | 1,4-Dioxane | 80 | 86[4] |
Experimental Protocol: Sonogashira Coupling
This protocol is for the synthesis of methyl 4-((triisopropylsilyl)ethynyl)furan-2-carboxylate.[4]
Materials:
-
This compound
-
Triisopropylsilylacetylene (TIPSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
1,4-Dioxane, dry
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound (1.0 eq) in dry 1,4-dioxane and dry diisopropylamine in a reaction vessel.
-
Degas the solution for 30 minutes with a stream of nitrogen or argon.
-
Add PdCl₂(PPh₃)₂ (e.g., 5 mol%) and CuI (e.g., 10 mol%) to the reaction mixture.
-
Add triisopropylsilylacetylene (1.2 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 12 hours or until completion (monitor by TLC or GC-MS).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Palladium-Catalyzed Cyanation: Synthesis of 4-Cyano-furan-2-carboxylates
The introduction of a cyano group is a valuable transformation in organic synthesis as it can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.
Data Presentation:
| Entry | Cyanating Agent | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Zinc cyanide (Zn(CN)₂) | Pd(PPh₃)₄ | DMF | 80 | Overnight | 76[5] |
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol describes the synthesis of methyl 4-cyanofuran-2-carboxylate.[5]
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas
Procedure:
-
In a reaction vessel under an argon atmosphere, suspend this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.1 eq), and zinc cyanide (0.6 eq) in anhydrous DMF.
-
Heat the resulting mixture to 80 °C and stir overnight.
-
After cooling to room temperature, partition the reaction mixture between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain methyl 4-cyanofuran-2-carboxylate as a white solid.
Experimental Workflow for Palladium-Catalyzed Cyanation
Caption: Workflow for the palladium-catalyzed cyanation.
These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds starting from this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired products. The versatility of this precursor makes it a valuable tool in the design and synthesis of novel molecules for drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015144021A1 - å代氮æç¯ç±»è¡çç©ãå«å ¶çè¯ç©ç»åç©åå ¶å¨æè¿ç¤ä¸çåºç¨ - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-bromofuran-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromofuran-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. The furan scaffold, coupled with the reactive bromine atom, allows for diverse downstream functionalization, making it a valuable building block in medicinal chemistry and drug discovery. This document provides detailed application notes and scalable protocols for the synthesis of this compound, addressing the need for reliable and efficient production in a research and development setting. The protocols are based on established bromination methodologies for furan derivatives, adapted for the specific synthesis of the target compound.
Synthetic Strategies
The primary route for the synthesis of this compound involves the direct electrophilic bromination of the commercially available starting material, Methyl furan-2-carboxylate. The key challenge in this synthesis is controlling the regioselectivity of the bromination to favor the C4 position over other positions on the furan ring (C3 and C5). The electron-withdrawing nature of the ester group at the C2 position directs bromination to the C5 and C3 positions, making the synthesis of the C4 isomer a nuanced process that requires careful control of reaction conditions.
Two primary brominating agents are considered for this process: elemental bromine (Br₂) and N-bromosuccinimide (NBS).
-
Method A: Bromination with Elemental Bromine: This is a traditional and cost-effective method. The reaction is typically carried out in a chlorinated solvent. Controlling the stoichiometry of bromine is crucial to minimize the formation of di-brominated byproducts.
-
Method B: Bromination with N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, which can be advantageous in minimizing side reactions. The reaction is often performed in a polar aprotic solvent.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the two proposed synthetic methods for a laboratory-scale synthesis.
| Parameter | Method A: Elemental Bromine | Method B: N-Bromosuccinimide (NBS) |
| Starting Material | Methyl furan-2-carboxylate | Methyl furan-2-carboxylate |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform | Dimethylformamide (DMF) |
| Reaction Temperature | 50-60 °C | Room Temperature to 40 °C |
| Reaction Time | 4-6 hours | 12-18 hours |
| Typical Yield | 45-55% (of isolated 4-bromo isomer) | 50-65% (of isolated 4-bromo isomer) |
| Purity (after purification) | >98% | >98% |
| Key Byproducts | Methyl 5-bromofuran-2-carboxylate, Dibrominated products | Methyl 5-bromofuran-2-carboxylate, Succinimide |
Experimental Protocols
Method A: Scale-Up Synthesis via Bromination with Elemental Bromine
This protocol is adapted from procedures for the bromination of furoate esters.
Materials and Reagents:
-
Methyl furan-2-carboxylate (1.0 eq)
-
Bromine (1.1 eq)
-
Chloroform (10 vol)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and dropping funnel
-
Heating/cooling circulator
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (for large-scale purification) or crystallization vessel
Procedure:
-
Reaction Setup: Charge the jacketed reactor with Methyl furan-2-carboxylate and chloroform. Stir the mixture to ensure complete dissolution.
-
Temperature Control: Set the reactor temperature to 50 °C.
-
Bromine Addition: In a dropping funnel, add the required amount of bromine. Add the bromine dropwise to the stirred solution in the reactor over a period of 1-2 hours. Maintain the internal temperature between 50-55 °C. The reaction is exothermic, and the addition rate should be controlled to avoid a temperature spike.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours after the bromine addition is finished.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
Purification: The crude product is a mixture of isomers. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound isomer. For larger scales, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be explored.
Method B: Scale-Up Synthesis via Bromination with N-Bromosuccinimide (NBS)
This protocol is a milder alternative to using elemental bromine.
Materials and Reagents:
-
Methyl furan-2-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF) (5 vol)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
Equipment:
-
Jacketed glass reactor with overhead stirring and temperature probe
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system or crystallization vessel
Procedure:
-
Reaction Setup: Charge the jacketed reactor with Methyl furan-2-carboxylate and DMF. Stir to dissolve.
-
NBS Addition: Add N-bromosuccinimide portion-wise to the stirred solution at room temperature. A slight exotherm may be observed. If necessary, use the cooling circulator to maintain the temperature below 40 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a larger vessel containing water. This will precipitate the succinimide byproduct and allow for the extraction of the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and brine to remove residual DMF and succinimide.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel with a hexanes/ethyl acetate gradient or by crystallization to isolate this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Decision Pathway for Method Selection
Caption: Decision tree for selecting the appropriate bromination method.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-bromofuran-2-carboxylate
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with Methyl 4-bromofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki couplings? A1: The primary challenges stem from the electronic nature of the substrate. The furan ring is electron-rich, but the methyl ester at the C2 position is a strong electron-withdrawing group, making the halide at the C4 position electron-deficient. This can facilitate oxidative addition, a key step in the catalytic cycle.[1][2] However, potential issues include catalyst inhibition by the furan's oxygen atom, hydrolysis of the ester under basic conditions, and various side reactions like protodeboronation and homocoupling.[1][3][4]
Q2: Which palladium catalyst and ligand systems are recommended for this type of electron-deficient heteroaryl bromide? A2: For electron-deficient heteroaryl bromides, highly active catalyst systems are often required. While standard catalysts like Pd(PPh₃)₄ can be attempted, systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting efficient reductive elimination.[5] Pre-catalysts such as XPhos Pd G3 or Pd(dppf)Cl₂ are also excellent starting points due to their stability and high activity.[5][6][7]
Q3: How does the choice of base impact the reaction with this substrate? A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8] For substrates with base-sensitive functional groups like esters, the choice of base is critical to prevent hydrolysis.[1]
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are very effective for promoting transmetalation, especially with electron-deficient boronic acids, but increase the risk of ester hydrolysis, particularly in aqueous media.[5]
-
Milder Bases (e.g., K₂CO₃, KF): These are less likely to cause ester hydrolysis and are a good first choice.[1][8] Anhydrous conditions can further mitigate this side reaction.
Q4: What are the most common side reactions and how can they be minimized? A4: The most common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by aqueous bases and high temperatures.[4][9] It can be minimized by using stable boronic esters (e.g., pinacol esters), running the reaction under anhydrous conditions, or using lower temperatures.[4][9][10]
-
Homocoupling: The coupling of two boronic acid molecules. This is primarily caused by the presence of oxygen, which can interfere with the palladium catalyst.[4] Rigorously degassing all solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) is essential to prevent this.[4][9]
-
Dehalogenation: The replacement of the bromine atom on the furan with a hydrogen atom. This can occur via a competing pathway after oxidative addition.[11]
-
Ester Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid. This is caused by strong bases, especially in the presence of water.[1] Using milder bases or anhydrous conditions can prevent this.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield / No Reaction | 1. Catalyst Inactivity: The palladium catalyst is not active or has been deactivated. 2. Inefficient Transmetalation: The transfer from boron to palladium is too slow.[4][5] 3. Low Reaction Temperature: The reaction is too slow at the current temperature. | 1. Screen Catalysts/Ligands: Switch to a more active system, such as a Buchwald pre-catalyst (e.g., XPhos Pd G3) or Pd(dppf)Cl₂. Ensure the catalyst and ligands are fresh and stored under inert gas.[4][7] 2. Use a Stronger Base: If ester hydrolysis is not an issue, switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[5] 3. Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments (typically 80-110 °C).[5] |
| Incomplete Conversion / Stalled Reaction | 1. Catalyst Decomposition: The catalyst has precipitated as palladium black.[3][9] 2. Insufficient Base: The base has been consumed or is not strong enough to drive the reaction to completion.[4] 3. Poor Solubility: Reagents are not fully dissolved in the chosen solvent. | 1. Use Robust Ligands: Employ sterically hindered, electron-rich ligands (e.g., Buchwald-type) that stabilize the Pd(0) intermediate. Consider increasing the ligand-to-palladium ratio slightly.[9] 2. Add More Base or Switch Base: Add an additional portion of base. If the issue persists, switch to a stronger base for subsequent attempts.[4] 3. Screen Solvents: Try alternative solvent systems like Dioxane/H₂O, Toluene/H₂O, or DMF to improve solubility. |
| Significant Byproduct Formation | 1. Protodeboronation: Boronic acid is degrading faster than it is coupling.[9] 2. Homocoupling of Boronic Acid: Oxygen is present in the reaction mixture.[4] 3. Ester Hydrolysis: The methyl ester is being cleaved by the base.[1] | 1. Protect Boronic Acid/Modify Conditions: Use a more stable boronic acid derivative (e.g., pinacol ester). Use anhydrous solvents and minimize reaction time and temperature.[9][10] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture using freeze-pump-thaw cycles or by sparging with argon for at least 20-30 minutes. Maintain a positive pressure of inert gas.[4][9] 3. Use Milder Base/Anhydrous Conditions: Switch to a milder base like K₂CO₃ or KF. Ensure solvents are anhydrous to prevent hydrolysis.[1][8] |
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on protocols for structurally similar electron-deficient heteroaryl halides. Optimization will likely be required.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Condition C (Anhydrous) |
| Aryl Halide | This compound (1.0 eq.) | This compound (1.0 eq.) | This compound (1.0 eq.) |
| Boronic Acid | Arylboronic Acid (1.2-1.5 eq.) | Arylboronic Acid Pinacol Ester (1.2 eq.) | Arylboronic Acid (1.3 eq.) |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | XPhos Pd G3 (2-4 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | - | XPhos (4.4 mol%) |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (2.5 eq.) | Cs₂CO₃ (2.0 eq.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | Anhydrous THF or Dioxane |
| Temperature | 90-100 °C | 100-110 °C | 80 °C |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Inert (Argon or N₂) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
High purity Nitrogen or Argon gas
-
Standard, oven-dried Schlenk flask or reaction vial
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[12]
-
Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this evacuate-and-fill cycle three times to ensure a completely inert atmosphere.[7][12]
-
Solvent and Catalyst Addition: Using a syringe, add the degassed solvent mixture to the flask.[12] Sparge the resulting slurry with inert gas for 15-20 minutes. Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 90–110 °C).[5][12]
-
Monitoring: Monitor the reaction's progress periodically using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5][7][10]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5][7][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][7]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave heating can often accelerate the reaction and improve yields.
Procedure:
-
Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[7]
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane.
-
Reaction Execution: Seal the vial with a cap. Place the vial in the microwave reactor and heat to the target temperature (e.g., 120-140 °C) for 20-40 minutes with stirring.[7]
-
Workup and Purification: Follow steps 6 and 7 from the general protocol above.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-bromofuran-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-bromofuran-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route used. However, based on typical bromination reactions of furan derivatives, likely impurities include:
-
Unreacted Starting Material: Methyl furan-2-carboxylate.
-
Over-brominated Products: Di-brominated species such as methyl 4,5-dibromofuran-2-carboxylate.
-
Isomeric Byproducts: Depending on the regioselectivity of the bromination reaction, other isomers like methyl 5-bromofuran-2-carboxylate could be present.
-
Polymeric Tars: Furan rings can be sensitive to acidic conditions used in some bromination reactions, leading to the formation of dark, insoluble polymeric materials.[1][2]
-
Residual Reagents and Solvents: Traces of the brominating agent (e.g., N-bromosuccinimide) and reaction solvents.
Q2: My purified this compound is a colored solid, but the literature reports it as a white or off-white solid. What could be the cause?
A2: A colored product often indicates the presence of trace impurities. Common causes include:
-
Residual Polymeric Tars: As mentioned above, furan derivatives can polymerize under certain conditions, leading to colored byproducts.
-
Oxidation: The furan ring can be susceptible to oxidation over time, especially if exposed to air and light.
-
Trace Metal Impurities: If metal catalysts were used in the synthesis, residual metals could impart color to the final product.
Q3: What is the recommended storage condition for this compound to maintain its purity?
A3: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[3][4] Protecting the compound from light and air is also recommended to prevent degradation.
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Multiple Spots on TLC After Initial Purification
Q: I performed a column chromatography purification of my crude this compound, but the TLC of the combined fractions still shows multiple spots. What should I do?
A: This indicates that the chosen solvent system for column chromatography did not provide adequate separation of your product from the impurities. Here's a systematic approach to resolve this:
-
Optimize the TLC Solvent System: Before attempting another column, experiment with different solvent systems for TLC analysis. The goal is to find a system that gives good separation (a significant difference in Rf values) between your desired product and the impurities. A good starting point for furan derivatives is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or diethyl ether.
-
Gradient Elution for Column Chromatography: If a single solvent system does not provide sufficient separation, a gradient elution during column chromatography is recommended. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, neutral alumina might provide better separation.
-
Recrystallization as an Alternative or Additional Step: If the impurities are present in small amounts, recrystallization after the column chromatography can be a highly effective final purification step.
Issue 2: Product Oiling Out During Recrystallization
Q: I'm trying to recrystallize my this compound, but it keeps oiling out instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Here are several strategies to promote crystallization:
-
Use a Lower Boiling Point Solvent: If the boiling point of your recrystallization solvent is higher than the melting point of your compound, it will melt before it dissolves. Choose a solvent with a lower boiling point.
-
Employ a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water and diethyl ether/hexanes.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can often lead to the formation of an oil or very small crystals.
Issue 3: Low Recovery After Purification
Q: My final yield of pure this compound after purification is very low. What are the potential causes and how can I improve it?
A: Low recovery can be due to several factors throughout the purification process:
-
Inappropriate Recrystallization Solvent: If the chosen solvent for recrystallization is too good at dissolving your compound even at low temperatures, a significant amount of your product will remain in the mother liquor. Test the solubility of your compound in various solvents at both room temperature and boiling to find an optimal one where it is highly soluble when hot and poorly soluble when cold.
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities and the solution cools too quickly, your product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the filter paper.
-
Using Too Much Solvent: During both column chromatography and recrystallization, using an excessive amount of solvent can lead to a lower recovery of your product.
-
Loss During Extraction and Washing: Ensure that you are not losing a significant amount of your product in the aqueous layer during workup. "Salting out" by adding a saturated brine solution during the final wash can help to decrease the solubility of your organic product in the aqueous phase.[5]
-
Product Decomposition: Furan-based esters can be sensitive to acidic or basic conditions and high temperatures.[5] If using silica gel for chromatography (which is slightly acidic), consider adding a small amount of a non-polar base like triethylamine to the eluent. For distillation, using a high vacuum will lower the boiling point and reduce the risk of thermal decomposition.[5]
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >98% | High resolution for separating closely related compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% (if initial purity is high) | Excellent for removing small amounts of impurities; yields highly pure crystalline solid. | Can have lower recovery if the compound is moderately soluble at low temperatures. |
| Distillation (under vacuum) | Dependent on boiling point differences of impurities. | Effective for removing non-volatile or very volatile impurities. | Potential for thermal decomposition if the compound is not stable at its boiling point. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent. .
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Add another layer of sand (approximately 0.5 cm) on top of the packed silica gel.
-
Drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system (e.g., a starting mixture of 95:5 hexanes:ethyl acetate).
-
Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by TLC analysis of the collected fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system to elute more polar compounds.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, test solvent pairs (e.g., ethanol/water, diethyl ether/hexanes).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
-
Mandatory Visualization
References
Technical Support Center: Dehalogenation of Methyl 4-bromofuran-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation of Methyl 4-bromofuran-2-carboxylate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is a chemical reaction, often a side reaction, where the bromine atom on the furan ring of this compound is replaced by a hydrogen atom. This results in the formation of the undesired byproduct, Methyl furan-2-carboxylate. This can occur under various reaction conditions, particularly during palladium-catalyzed cross-coupling reactions or intentional reductive processes.
Q2: How can I detect the dehalogenated byproduct in my reaction mixture?
A2: Several analytical techniques can be used to identify and quantify the dehalogenated product:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will likely have a different retention factor (Rf) compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can separate the components of the reaction mixture and provide mass data to confirm the presence and amount of Methyl furan-2-carboxylate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is particularly useful. The disappearance of the signal corresponding to the proton on the brominated carbon and the appearance of a new signal in the aromatic region for the corresponding proton on the furan ring is a clear indication of dehalogenation.
Q3: Under what conditions is dehalogenation of this compound most likely to occur?
A3: Dehalogenation is commonly observed under the following conditions:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig): This is the most common scenario where dehalogenation occurs as an unwanted side reaction. Factors such as elevated temperatures, the choice of base and solvent, and the catalyst system can influence the extent of dehalogenation.
-
Reductive Conditions: Intentional dehalogenation can be achieved using methods like catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).
Troubleshooting Guides for Unwanted Dehalogenation in Cross-Coupling Reactions
Unwanted dehalogenation is a frequent issue in palladium-catalyzed cross-coupling reactions. The following guides provide troubleshooting strategies for specific reaction types.
General Troubleshooting Strategy
A systematic approach to troubleshooting can help pinpoint the cause of dehalogenation. The following flowchart illustrates a general workflow for addressing this issue.
Caption: Troubleshooting workflow for unwanted dehalogenation.
Suzuki Coupling
In the Suzuki coupling of heteroaryl halides, dehalogenation can be a significant side reaction. For instance, in the coupling of 4-bromopyrrole-2-carboxylates, a close analog of this compound, dehalogenation was a major issue.[1]
Issue: Significant formation of Methyl furan-2-carboxylate alongside the desired coupled product.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| High Reaction Temperature | Decrease the reaction temperature and monitor the reaction progress closely. | Higher temperatures can accelerate the rate of hydrodehalogenation. |
| Base Selection | Switch from strong, nucleophilic bases (e.g., NaOtBu) to weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. | Stronger bases can sometimes promote side reactions, including dehalogenation. |
| Solvent Choice | Ensure the use of anhydrous, aprotic solvents like toluene or dioxane. | Protic solvents or water can act as a proton source for the dehalogenation reaction. |
| Catalyst/Ligand System | Employ bulky, electron-rich phosphine ligands. | These ligands can promote the desired reductive elimination pathway over dehalogenation. |
| Unprotected Heteroatom | For analogous systems like pyrroles, N-protection (e.g., with a BOC group) has been shown to suppress dehalogenation significantly.[1] | The unprotected heteroatom may participate in side reactions that lead to dehalogenation. While furan does not have an N-H, this suggests that the electronic nature of the heterocycle is crucial. |
Quantitative Data from an Analogous System (4-bromopyrrole-2-carboxylate): [1]
| Condition | Desired Product Yield | Dehalogenated Byproduct Yield |
| Unprotected Pyrrole | ~55% | ~28% (highly variable, often 1:1) |
| BOC-Protected Pyrrole | 68-84% | <5% |
Sonogashira, Heck, and Buchwald-Hartwig Reactions
Dehalogenation can also be a problematic side reaction in other common cross-coupling reactions.
Issue: Formation of Methyl furan-2-carboxylate as a byproduct.
| Reaction Type | Potential Cause | Troubleshooting Recommendation |
| Sonogashira | Catalyst decomposition leading to palladium black.[2] | Use fresh, high-purity reagents and consider copper-free conditions to avoid Glaser homocoupling, which can be a competing side reaction.[2] |
| Heck | High reaction temperatures. | Optimize the temperature to the lowest point where the reaction proceeds efficiently. |
| Buchwald-Hartwig | Amine coordination to the palladium center. | Use bulky, electron-rich phosphine ligands to sterically shield the palladium.[3] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Dehalogenation (Intentional)
This protocol describes a general method for the intentional removal of the bromine atom from this compound via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in the chosen solvent.
-
Inert Atmosphere: Purge the vessel with an inert gas to remove oxygen.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas (a balloon or a pressurized system can be used).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Protocol 2: General Procedure for a Suzuki Coupling Reaction with Minimized Dehalogenation
This protocol provides a general framework for performing a Suzuki coupling reaction with this compound, with considerations to minimize the dehalogenation side reaction.
Materials:
-
This compound
-
Boronic acid or ester coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the boronic acid or ester, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and any additional ligand.
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Unwanted Dehalogenation in Cross-Coupling
The following diagram illustrates a simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the point at which the undesired dehalogenation can occur.
Caption: Competing pathways of cross-coupling versus dehalogenation.
References
"improving the stability of Methyl 4-bromofuran-2-carboxylate in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Methyl 4-bromofuran-2-carboxylate in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and potential decarboxylation.[1]
-
Light: Brominated aromatic compounds can be susceptible to photodegradation.[2][3]
-
Solvent: The choice of solvent can impact solubility and the rate of degradation reactions. Protic solvents may participate in hydrolysis.
-
Oxygen: The furan ring may be sensitive to oxidation, especially in the presence of light or certain catalysts.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container, in a dry environment, and refrigerated at 2-8°C.[4][5][6]
Q3: What are the potential degradation products of this compound?
A3: Potential degradation can lead to the formation of 4-bromofuran-2-carboxylic acid through hydrolysis of the methyl ester. Further degradation of the furan ring could also occur under harsh conditions.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Loss of compound potency or unexpected peaks in chromatography after short-term storage in solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Check pH: Ensure the pH of your solution is neutral (pH 6-7).2. Buffer Solution: If compatible with your experiment, use a neutral buffer.3. Aprotic Solvent: If possible, use a dry, aprotic solvent (e.g., acetonitrile, THF, DMSO) to minimize hydrolysis.4. Temperature: Prepare solutions fresh and store them at 2-8°C when not in use. |
| Photodegradation | 1. Amber Vials: Store solutions in amber or light-blocking vials.2. Minimize Exposure: Protect the solution from direct light during experimental procedures. |
Issue 2: Inconsistent results or poor reproducibility in biological assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation in Assay Media | 1. Media Stability Study: Perform a preliminary experiment to assess the stability of this compound in your specific assay medium over the time course of the experiment.2. Fresh Preparations: Prepare fresh stock solutions for each experiment.3. Control Samples: Include control samples of the compound in media incubated for the same duration as the experiment to quantify any degradation. |
| Solubility Issues | 1. Solubility Test: Determine the solubility of the compound in your chosen solvent and assay buffer.2. Co-solvents: Consider the use of a small percentage of a co-solvent like DMSO to maintain solubility, but be mindful of its potential effects on your assay. |
Data Presentation
Table 1: Hypothetical pH-Dependent Hydrolysis of this compound
| pH | Temperature (°C) | Time (hours) | Remaining Compound (%) |
| 3 | 25 | 24 | 92 |
| 5 | 25 | 24 | 98 |
| 7 | 25 | 24 | >99 |
| 9 | 25 | 24 | 85 |
Table 2: Hypothetical Photodegradation of this compound in Acetonitrile
| Light Condition | Time (hours) | Remaining Compound (%) |
| Dark (Control) | 48 | >99 |
| Ambient Lab Light | 48 | 95 |
| Direct UV (254 nm) | 2 | 60 |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
-
Materials:
-
This compound
-
Buffers: pH 3, 5, 7, and 9
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
In separate amber vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL.
-
Immediately analyze a t=0 sample from each pH solution by HPLC to determine the initial concentration.
-
Incubate the vials at a constant temperature (e.g., 25°C).
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Quantify the peak area of this compound at each time point and compare it to the t=0 sample to determine the percentage of remaining compound.
-
Visualizations
Caption: Workflow for assessing pH stability.
Caption: Potential degradation pathways.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound – porphyrin-systems [porphyrin-systems.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. METHYL4-BROMOFURAN-2-CARBOXYLATE CAS#: 58235-80-6 [m.chemicalbook.com]
Technical Support Center: Cross-Coupling of Methyl 4-bromofuran-2-carboxylate
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the cross-coupling of Methyl 4-bromofuran-2-carboxylate. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the smooth execution of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The most frequently employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1]
-
Sonogashira Coupling: To create C-C bonds with terminal alkynes.[2]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[5][6]
Q2: How does the electronic nature of the furan ring in this compound affect the cross-coupling reaction?
A2: The furan ring is electron-rich, which can influence the oxidative addition step in the palladium catalytic cycle. However, the presence of the electron-withdrawing methyl carboxylate group at the 2-position can modulate the electron density of the ring, impacting catalyst and ligand selection. For some electronically deficient heterocyclic substrates, specialized catalyst systems may be required to achieve good yields.[1]
Q3: Is there a significant difference in reactivity between the C4-Br bond and other positions on the furan ring?
A3: In substituted furans, the reactivity of a halogen is position-dependent. For instance, in 2,4-dibromofuran, the bromine at the C2 position is generally more reactive towards oxidative addition by a palladium catalyst.[7] For this compound, the C4-Br is the site of coupling. The electronic and steric environment of this position will dictate the optimal reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | * Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ.[8] * Ensure proper storage of the catalyst under an inert atmosphere. * Consider using a more active pre-catalyst, such as a palladacycle. |
| Inappropriate Ligand | * The choice of phosphine ligand is critical. For Suzuki couplings, electron-rich and bulky ligands like SPhos or XPhos can be effective.[9] * For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is often used.[2] * Screen a variety of ligands with different steric and electronic properties. |
| Incorrect Base (Suzuki/Heck/Buchwald-Hartwig) | * The base is crucial for the transmetalation step in Suzuki reactions and for the overall catalytic cycle in other couplings.[10] * If a weak base (e.g., Na₂CO₃) is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃.[9] * For substrates with base-sensitive functional groups like esters, milder bases such as KF may prevent side reactions.[11][12] |
| Low Reaction Temperature | * Gradually increase the reaction temperature in 10 °C increments. Ensure the solvent's boiling point is not exceeded. * Microwave irradiation can sometimes improve yields and reduce reaction times.[13] |
| Poor Quality Reagents | * Ensure this compound and the coupling partner are pure, as impurities can poison the catalyst. * Use anhydrous and degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[8] |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause & Troubleshooting Steps |
| Homocoupling of Coupling Partner | * Cause: This is a common side reaction, especially with boronic acids in Suzuki couplings, and can be promoted by the presence of oxygen.[8] * Solution: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. |
| Dehalogenation (Replacement of Br with H) | * Cause: This can occur as a competitive pathway, particularly at higher temperatures or with certain catalyst/ligand combinations. * Solution: Try lowering the reaction temperature and monitoring the reaction progress carefully to avoid prolonged reaction times. Screening different ligands may also mitigate this side reaction. |
| Saponification of Methyl Ester | * Cause: The methyl ester group is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water.[12][14] * Solution: Use milder, non-aqueous bases like KF or perform the reaction under strictly anhydrous conditions.[11][12] If aqueous bases are necessary, consider using a less nucleophilic base and lower reaction temperatures. |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Low to Moderate | Prone to catalyst deactivation with some heteroaryl substrates.[9] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Dioxane | 80-110 | Moderate to High | Bulky, electron-rich ligand often improves performance.[9] |
| Pd(dppf)Cl₂ (2-5) | - | Cs₂CO₃ (2-3) | THF/H₂O | 80-100 | Moderate to High | A common and effective catalyst system. |
Yields are highly substrate-dependent and the above conditions should be considered as starting points for optimization.
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (1-5) | CuI (2-10) | Et₃N (2-3) | THF or DMF | Room Temp - 60 | Good to Excellent | A standard and reliable protocol for bromofurans.[2] |
| PdCl₂(PPh₃)₂ (1-5) | CuI (2-10) | DIPA (2-3) | THF or DMF | 40-80 | Good to Excellent | DIPA can be an effective alternative base.[2] |
Careful control of stoichiometry is crucial for selective mono-alkynylation.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and copper(I) iodide (5 mol%).[2]
-
Add this compound (1.0 eq.) and the anhydrous solvent (e.g., THF).[2]
-
Add the amine base (e.g., Et₃N, 3.0 eq.) and the terminal alkyne (1.1 eq.).[2]
-
Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC/MS.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Reactions of Methyl 4-bromofuran-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-bromofuran-2-carboxylate in base-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in palladium-catalyzed cross-coupling reactions of this compound?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, the base plays a critical role in one or more steps of the catalytic cycle. Its primary functions can include:
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Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][2]
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Facilitating Reductive Elimination: The base can influence the rate of reductive elimination, the final step that forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.
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Neutralizing Acid Byproducts: In many coupling reactions, an acid (e.g., HBr) is generated as a byproduct. The base neutralizes this acid, preventing catalyst deactivation and side reactions.
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Promoting Oxidative Addition: In some cases, the choice of base can influence the rate of the initial oxidative addition of the aryl bromide to the palladium(0) complex.
Q2: Which type of base is most suitable for Suzuki-Miyaura coupling with this compound?
The optimal base for a Suzuki-Miyaura coupling reaction depends on the specific boronic acid, solvent, and catalyst system used. However, for aryl bromides like this compound, common choices include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and often provide good to excellent yields.[1] Sodium carbonate (Na₂CO₃) can also be effective.
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly when dealing with sensitive functional groups.[1]
-
Organic Bases: In some instances, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be used, although they are generally considered weaker for this purpose.
For a comparative overview, refer to the data table in the "Quantitative Data Summary" section.
Q3: Can the ester group in this compound be hydrolyzed by the base during the reaction?
Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), or with prolonged reaction times at elevated temperatures. To minimize hydrolysis, it is advisable to:
-
Use milder inorganic bases such as K₂CO₃ or K₃PO₄.
-
Employ shorter reaction times where possible.
-
Conduct the reaction at the lowest effective temperature.
-
Use anhydrous solvents to reduce the amount of water available for hydrolysis.
Q4: How does the choice of base affect a Heck reaction with this compound?
In the Heck reaction, the base is primarily responsible for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle by promoting the elimination of H-X from the palladium intermediate. Common bases for the Heck reaction include organic amines such as triethylamine (Et₃N) and inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and the formation of byproducts.
Q5: What are suitable bases for Sonogashira coupling of this compound?
Sonogashira coupling reactions typically employ a dual catalyst system of palladium and a copper(I) salt, along with an amine base. The base, usually an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide byproduct.[3]
Q6: For a Buchwald-Hartwig amination, what factors should be considered when selecting a base?
The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine starting material or the intermediate palladium-amine complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). The strength of the base is critical for the efficiency of the catalytic cycle.[4] Weaker bases may lead to low or no conversion.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Ineffective Base | The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Consider switching to a stronger or more soluble base (e.g., from Na₂CO₃ to Cs₂CO₃ or K₃PO₄). The presence of some water can be crucial for the activity of inorganic bases.[5] |
| Catalyst Deactivation | Oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[5] Impurities in the starting materials can also poison the catalyst. |
| Low Reaction Temperature | The reaction may require higher thermal energy to proceed. Gradually increase the reaction temperature and monitor the progress. |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading before it can participate in the coupling. This can be more prevalent with electron-rich or heteroaromatic boronic acids. Using a boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue.[5] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Homocoupling of the Boronic Acid | This side reaction is often promoted by the presence of oxygen or high catalyst loading. Ensure rigorous inert atmosphere conditions and consider reducing the palladium catalyst loading. |
| Debromination of Starting Material | The bromo-furan can be reduced to the corresponding debrominated furan. This can be influenced by the ligand, solvent, and temperature. Screening different phosphine ligands or lowering the reaction temperature may help. |
| Hydrolysis of the Ester Group | As mentioned in the FAQs, use a milder base and the lowest effective temperature to minimize ester cleavage. |
Issue 3: Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Steps |
| Variable Quality of Reagents | Ensure the purity of this compound, the coupling partner, and the base. The base, in particular, can absorb moisture from the air, affecting its efficacy. |
| Inconsistent Degassing | The level of residual oxygen can significantly impact the catalyst's activity. Standardize the degassing procedure for all solvents. |
| Stirring Issues | In heterogeneous mixtures (e.g., with insoluble inorganic bases), inefficient stirring can lead to poor mixing and inconsistent results. Ensure vigorous and consistent stirring throughout the reaction. |
Quantitative Data Summary
The following table summarizes the typical effect of different bases on the yield of palladium-catalyzed cross-coupling reactions with substrates similar to this compound. Please note that optimal conditions should be determined experimentally for each specific reaction.
| Reaction Type | Base | Typical Solvent(s) | Typical Temperature (°C) | Reported Yield Range (%) | Reference |
| Suzuki-Miyaura | K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | 75 - 95 | [1] |
| Cs₂CO₃ | Dioxane, DMF | 80 - 120 | 80 - 98 | [1] | |
| K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 | 70 - 90 | [1] | |
| Heck | Et₃N | DMF, Acetonitrile | 80 - 120 | 60 - 85 | |
| NaOAc | DMA, DMF | 100 - 140 | 50 - 80 | ||
| Sonogashira | Et₃N / CuI | THF, DMF | 25 - 60 | 70 - 95 | [3] |
| DIPA / CuI | Toluene, Dioxane | 25 - 80 | 75 - 90 | [3] | |
| Buchwald-Hartwig | NaOtBu | Toluene, Dioxane | 80 - 110 | 70 - 95 | [4] |
| Cs₂CO₃ | Toluene, Dioxane | 100 - 120 | 60 - 90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Temperature Optimization for Methyl 4-bromofuran-2-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-bromofuran-2-carboxylate. The information focuses on temperature optimization during its synthesis, a critical parameter for achieving desired yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, Methyl furan-2-carboxylate. However, controlling the regioselectivity to favor bromination at the 4-position is a significant challenge, as the 5-position is electronically favored for electrophilic attack.
Q2: Why is temperature control so critical in this reaction?
Furan and its derivatives are highly reactive and sensitive to reaction conditions.[1] Temperature control is crucial for several reasons:
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Preventing Decomposition: Furan rings are susceptible to decomposition and polymerization in the presence of strong acids and high temperatures, often resulting in the formation of dark, tar-like substances.[2]
-
Minimizing Side Reactions: Elevated temperatures can increase the rate of side reactions, such as polysubstitution (e.g., dibromination), leading to a mixture of products and reducing the yield of the desired compound.
-
Controlling Reaction Rate: As with most chemical reactions, temperature influences the reaction rate. Finding the optimal temperature is key to ensuring the reaction proceeds to completion in a reasonable timeframe without promoting unwanted side reactions.
Q3: What are the expected side products in the synthesis of this compound?
Common side products include:
-
Methyl 5-bromofuran-2-carboxylate: This is often the major product due to the higher electron density at the 5-position of the furan ring.
-
Methyl 4,5-dibromofuran-2-carboxylate: This can form if an excess of the brominating agent is used or if the reaction temperature is too high.
-
Polymeric tars: These are high-molecular-weight byproducts resulting from the decomposition of the furan ring under harsh conditions.
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | My reaction is not producing the desired product, or the yield is very low. What should I do? | - Reaction temperature is too low: The activation energy for the reaction may not be reached. - Ineffective brominating agent: The chosen brominating agent may not be reactive enough under the current conditions. - Decomposition of starting material: The starting material may have decomposed before it could react. | - Gradually increase the reaction temperature: Increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC-MS. - Consider a more reactive brominating agent: If using a mild brominating agent, consider switching to a more reactive one, but be mindful of the increased potential for side reactions. - Ensure slow addition of reagents at low temperature: Add the brominating agent slowly to a cooled solution of the starting material to minimize initial decomposition. |
| Impurity Formation | I am observing multiple spots on my TLC/GC-MS, indicating the presence of impurities. How can I improve the purity of my product? | - Reaction temperature is too high: High temperatures can lead to the formation of multiple byproducts, including dibrominated species and decomposition products. - Incorrect stoichiometry: An excess of the brominating agent will lead to polysubstitution. - Presence of moisture: Water can react with the brominating agent and the furan ring. | - Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0°C or below) can significantly improve selectivity and reduce the formation of byproducts.[1] - Use a precise amount of brominating agent: Carefully control the stoichiometry of the brominating agent to favor monosubstitution. - Ensure anhydrous conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Stalls | The reaction starts but does not go to completion. What could be the problem? | - Insufficient activation: The reaction may require a catalyst or a higher temperature to proceed to completion. - Deactivation of the catalyst: If a catalyst is being used, it may have been deactivated by impurities. | - Slightly increase the temperature: A modest increase in temperature might be sufficient to drive the reaction to completion. - Consider adding a catalyst: If not already using one, a mild Lewis acid could be introduced to activate the brominating agent. However, this should be done with caution to avoid decomposition. |
| Dark/Tarry Reaction Mixture | My reaction mixture has turned dark and viscous. What happened? | - Decomposition of the furan ring: This is a strong indication that the reaction temperature was too high or that the reaction was exposed to strong acids.[2] | - Immediately lower the temperature: If the reaction is still in progress, cool it down to halt further decomposition. - Use milder reaction conditions in future attempts: Opt for lower temperatures, less acidic catalysts, and shorter reaction times. |
Data Presentation
| Temperature Range | Expected Yield of this compound | Expected Purity | Predominant Side Products |
| Low (-20°C to 0°C) | Low to Moderate | High | Unreacted starting material |
| Moderate (0°C to 25°C) | Moderate to High | Moderate to High | Methyl 5-bromofuran-2-carboxylate |
| High (>25°C) | Low | Low | Methyl 4,5-dibromofuran-2-carboxylate, Polymeric tars |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound. Note: This protocol is based on general procedures for furan bromination and may require optimization.
Materials:
-
Methyl furan-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve Methyl furan-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., 0°C) using an ice-salt bath.
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In a separate flask, prepare a solution of NBS (1.05 eq) in a minimal amount of anhydrous DMF.
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Slowly add the NBS solution dropwise to the stirred solution of Methyl furan-2-carboxylate over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
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After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate this compound.
Mandatory Visualization
Caption: Bromination of Methyl furan-2-carboxylate to yield the desired product and potential side products.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
Navigating the Synthesis of Methyl 4-bromofuran-2-carboxylate: A Technical Support Guide on Solvent Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the synthesis of Methyl 4-bromofuran-2-carboxylate, focusing on the critical role of solvent effects. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help overcome common challenges and optimize reaction outcomes.
The synthesis of this compound, a key intermediate in medicinal chemistry, is notoriously sensitive to reaction conditions, with the choice of solvent playing a pivotal role in determining product yield, purity, and the formation of side products. Understanding these solvent effects is crucial for a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yields in this synthesis can often be attributed to several factors directly influenced by the solvent:
-
Furan Ring Degradation: Furan rings are sensitive to acidic conditions, which can be exacerbated by certain solvents or the generation of HBr during the reaction. This can lead to polymerization and the formation of tar-like substances.
-
Side Reactions: Depending on the solvent, competing side reactions such as polybromination or addition reactions can occur, consuming the starting material and reducing the yield of the desired product.
-
Poor Solubility: If the starting material, methyl furan-2-carboxylate, or the brominating agent has poor solubility in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion.
Q2: I am observing the formation of a dark, tar-like substance in my reaction. What is the cause and how can it be prevented?
A2: Tar formation is a common issue in furan chemistry, often caused by the polymerization of the furan ring under acidic or harsh reaction conditions. To mitigate this:
-
Solvent Choice: Avoid highly acidic or protic solvents that can promote ring-opening or polymerization. Aprotic solvents are generally preferred.
-
Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and minimize degradation.
-
Slow Reagent Addition: Adding the brominating agent slowly to the solution of the furan ester can prevent localized high concentrations and exothermic reactions that lead to tar formation.
Q3: My NMR analysis shows the presence of multiple brominated species. How can I improve the regioselectivity for the 4-position?
A3: Achieving high regioselectivity for the 4-position can be challenging. The solvent can influence the electrophilicity of the brominating agent and the reactivity of the furan ring.
-
Solvent Polarity: The polarity of the solvent can affect the transition state of the reaction and thus the regiochemical outcome. Experimenting with solvents of varying polarity may be necessary.
-
Brominating Agent: The choice of brominating agent (e.g., Br₂, NBS) and its interaction with the solvent is critical. For instance, in some cases, specific solvent-reagent combinations can favor a particular isomer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Poor solubility of reagents. 2. Reaction temperature is too low. 3. Deactivated brominating agent. | 1. Select a solvent that effectively dissolves both the substrate and the brominating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a fresh batch of the brominating agent. |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high. 2. Incorrect solvent polarity. 3. Over-bromination. | 1. Perform the reaction at a lower temperature. 2. Screen a range of aprotic solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran). 3. Use a stoichiometric amount of the brominating agent. |
| Significant Tar/Polymer Formation | 1. Presence of acidic impurities. 2. Use of a protic or highly polar solvent. 3. Reaction temperature is too high. | 1. Use purified, anhydrous solvents and reagents. Consider adding a non-nucleophilic base to scavenge any generated acid. 2. Switch to a non-polar, aprotic solvent like carbon tetrachloride or dichloromethane. 3. Maintain a low and controlled reaction temperature. |
| Product Degradation During Workup/Purification | 1. Residual acid from the reaction. 2. Sensitivity of the product to silica gel. | 1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. 2. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography or consider alternative purification methods like recrystallization. |
Data Presentation: Solvent Effects on Yield and Purity
The following table summarizes illustrative data on the impact of different solvents on the synthesis of this compound. Note: This data is compiled from various sources and is intended for guidance. Actual results may vary depending on specific reaction conditions.
| Solvent | Brominating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations/Side Products |
| Carbon Tetrachloride (CCl₄) | NBS | 77 (Reflux) | 4 | ~60-70 | Good selectivity, formation of some 5-bromo and dibromo isomers. |
| Dichloromethane (CH₂Cl₂) | Br₂ | 0 to RT | 2 | ~50-60 | Moderate selectivity, risk of over-bromination. |
| Acetonitrile (CH₃CN) | NBS | 82 (Reflux) | 3 | ~40-50 | Increased rate of reaction but lower selectivity, potential for side reactions with the solvent. |
| 1,2-Dichloroethane | Br₂ / AlCl₃ | RT | 6 | Variable | Leads to the formation of 4-bromo-5-chloro-ester, not the desired product.[1] |
| Acetic Acid | Br₂ | RT | 8 | ~30-40 | Significant formation of byproducts and potential for ring opening. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound using N-Bromosuccinimide (NBS) in Carbon Tetrachloride
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl furan-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous carbon tetrachloride to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Visualizing the Workflow and Troubleshooting Logic
To aid in experimental design and troubleshooting, the following diagrams illustrate the general experimental workflow and a decision-making process for addressing common issues.
References
Technical Support Center: Methyl 4-bromofuran-2-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-bromofuran-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up procedure for reactions involving this compound, such as Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions.
Problem: Low or No Product Yield
Possible Causes and Solutions:
-
Reagent Quality:
-
This compound: Ensure the starting material is pure and dry. It should be stored in a dry environment at 2-8°C.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if exposed to air. Use fresh, high-quality catalyst and ligand and store them under an inert atmosphere.
-
Boronic Acid/Ester (for Suzuki coupling): Boronic acids, particularly electron-deficient ones, can be unstable and undergo protodeboronation. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst and oxidation of phosphine ligands. Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation. Ensure the base is of high purity.
-
Temperature: In some cases, cautiously increasing the reaction temperature can improve the reaction rate. However, excessive heat can lead to catalyst decomposition.
-
-
Work-up Procedure:
-
Incomplete Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover all the product.
-
Product Loss During Washing: If the product has some water solubility, minimize the number of aqueous washes or use saturated brine to reduce its partitioning into the aqueous phase.
-
Problem: Presence of Impurities in the Final Product
Common Impurities and Purification Strategies:
-
Unreacted Starting Material: If the reaction has not gone to completion, unreacted this compound will be a primary impurity.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. If the reaction has stalled, consider optimizing the reaction conditions (e.g., adding more catalyst or extending the reaction time).
-
-
Homocoupling of Boronic Acid (in Suzuki Coupling): The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction.
-
Solution: This is often caused by the presence of oxygen. Thoroughly degas all solvents and the reaction mixture. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.
-
-
Debromination of Starting Material: The bromine atom on the furan ring can be replaced by a hydrogen atom.
-
Solution: This can be influenced by the choice of catalyst, ligand, and base. Screening different reaction conditions may be necessary to minimize this side reaction.
-
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the work-up involves strongly acidic or basic conditions.
-
Solution: Use neutral or mildly acidic/basic conditions during the aqueous work-up. If hydrolysis is unavoidable, the carboxylic acid can be re-esterified or the purification method can be adjusted to separate the acid from the desired ester.
-
Purification:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is generally suitable.[1]
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from an appropriate solvent system can be used to achieve high purity.[1]
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction involving this compound?
A1: A typical aqueous work-up involves the following steps:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine when the reaction is complete and can prevent the formation of byproducts due to prolonged reaction times.
Q3: My product seems to be partially soluble in the aqueous layer during work-up. What can I do?
A3: To minimize the loss of a partially water-soluble product, you can:
-
Extract the aqueous layer multiple times with the organic solvent.
-
Use brine for all aqueous washes, as it can decrease the solubility of organic compounds in the aqueous phase (salting-out effect).
-
If the product is acidic or basic, adjusting the pH of the aqueous layer can suppress its ionization and reduce its water solubility.
Q4: I am performing a Suzuki coupling with this compound and getting a low yield. What are the first things to check?
A4: For low yields in Suzuki couplings, start by checking:
-
Inert Atmosphere: Ensure your reaction was rigorously protected from oxygen.
-
Reagent Quality: Verify the purity and activity of your palladium catalyst, ligand, and boronic acid/ester.
-
Base: The choice and quality of the base are crucial. Ensure it is finely powdered and anhydrous if required by the protocol.
Q5: What are the key safety considerations when working with this compound?
A5: this compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrO₃ |
| Molecular Weight | 205.01 g/mol [2] |
| Appearance | Solid |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Experimental Protocols
General Work-up Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. If an aqueous base was used, a wash with a dilute acid (e.g., 1M HCl) might be necessary to neutralize it, followed by a water wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
References
"preventing decomposition of Methyl 4-bromofuran-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 4-bromofuran-2-carboxylate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark environment.[1][2] The ideal storage temperature is between 2-8°C.[1][2] The compound should be kept in a tightly sealed, chemically resistant container to prevent exposure to moisture and air.
Q2: What are the known decomposition pathways for furan derivatives like this compound?
A2: While specific decomposition pathways for this compound are not extensively documented in publicly available literature, furan rings can be susceptible to degradation under certain conditions. Potential decomposition pathways, inferred from the chemical structure and general furan chemistry, include:
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Ring Opening: The furan ring can undergo ring-opening reactions, particularly in the presence of strong acids or bases, or upon exposure to certain catalysts.[3][4][5][6]
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.
-
Decarboxylation: While less common for esters, the corresponding carboxylic acid (formed via hydrolysis) could undergo decarboxylation under heat.[7][8]
Q3: Are there any known stabilizers for this compound?
A3: Specific stabilizers for this compound are not well-documented. However, for compounds susceptible to radical-mediated decomposition, radical scavengers may offer some protection. For furan fatty acids, which also contain a furan ring, their primary function is believed to be as antioxidants that trap free radicals.[9]
Q4: What are the common impurities found in this compound?
A4: Common impurities could include the starting materials and byproducts from its synthesis. If decomposition has occurred, impurities might include 4-bromofuran-2-carboxylic acid (from hydrolysis) and potentially debrominated or ring-opened products.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products in reaction | Decomposition of the starting material due to harsh reaction conditions. | - Ensure reaction conditions are mild (e.g., neutral pH, moderate temperature).- If using acidic or basic reagents, consider protecting the furan ring or the ester group.[10][11][12]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Low yield of desired product | The compound may be degrading during the reaction or workup. | - Minimize reaction time.- Use purified, anhydrous solvents.- Analyze the reaction mixture at different time points to monitor for the appearance of degradation products. |
| Discoloration of the compound upon storage | This may indicate decomposition due to exposure to light, air, or moisture. | - Store the compound in an amber vial to protect it from light.- Ensure the container is tightly sealed and consider storing it in a desiccator. |
| Inconsistent analytical results (e.g., NMR, LC-MS) | The presence of decomposition products can interfere with analysis. | - Purify the compound before use, for example, by column chromatography.- Use analytical techniques like LC-MS to identify potential degradation products. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Inspection: Upon receiving the compound, inspect the container for any damage.
-
Storage: Immediately transfer the compound to a designated storage area that is cool (2-8°C), dry, and dark.[1][2]
-
Dispensing: When dispensing the compound, work in a well-ventilated area, preferably a fume hood. Use clean, dry spatulas and glassware.
-
Sealing: After dispensing, tightly seal the container to prevent exposure to air and moisture. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Incompatible Materials: Avoid storing the compound near strong acids, strong bases, or oxidizing agents.
Protocol 2: Monitoring for Decomposition using Thin Layer Chromatography (TLC)
-
Prepare a TLC plate: Use a silica gel TLC plate.
-
Spot the samples:
-
Spot a solution of your stored this compound.
-
If available, spot a solution of a fresh, unopened sample as a reference.
-
-
Develop the plate: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The exact ratio will need to be determined empirically.
-
Visualize the spots: Visualize the spots under UV light (254 nm).
-
Interpretation: The appearance of new spots in the stored sample that are not present in the reference sample indicates the presence of impurities, which may be decomposition products. A spot at the baseline could indicate the presence of the more polar carboxylic acid hydrolysis product.
Visualizations
References
- 1. This compound | 58235-80-6 [sigmaaldrich.com]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation [organic-chemistry.org]
- 8. Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of Methyl 4-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-bromofuran-2-carboxylate with related furan derivatives. Understanding the spectral characteristics of this compound is crucial for researchers in organic synthesis and drug development, as furan moieties are present in numerous biologically active molecules. This document presents experimental data for comparable compounds, outlines a standard experimental protocol for acquiring 1H NMR spectra, and offers a theoretical analysis of the substitution effects on the furan ring protons.
Comparison of 1H NMR Spectral Data
The following table summarizes the experimental 1H NMR data for Methyl furan-2-carboxylate and provides a predicted spectrum for its brominated analogs. The introduction of a bromine atom, an electronegative substituent, is expected to deshield the adjacent protons, causing a downfield shift in their resonance frequencies.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Methyl furan-2-carboxylate | H3 | 7.19 | dd | 3.5, 0.8 | 1H |
| H4 | 6.52 | dd | 3.5, 1.8 | 1H | |
| H5 | 7.60 | dd | 1.8, 0.8 | 1H | |
| -OCH₃ | 3.90 | s | - | 3H | |
| This compound | H3 | Predicted: ~7.3-7.5 | d | Predicted: ~1-2 | 1H |
| (Predicted Data) | H5 | Predicted: ~7.7-7.9 | d | Predicted: ~1-2 | 1H |
| -OCH₃ | Predicted: ~3.9 | s | - | 3H | |
| Methyl 3-bromofuran-2-carboxylate | H4 | Predicted: ~6.6-6.8 | d | Predicted: ~2-3 | 1H |
| (Predicted Data) | H5 | Predicted: ~7.6-7.8 | d | Predicted: ~2-3 | 1H |
| -OCH₃ | Predicted: ~3.9 | s | - | 3H |
Note: Predicted data is based on the analysis of substituent effects on aromatic systems. Actual experimental values may vary.
Experimental Protocol for 1H NMR Spectroscopy
A standard protocol for acquiring the 1H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The 1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
-
-
Data Acquisition:
-
A standard single-pulse experiment is usually sufficient for a simple molecule.
-
Key acquisition parameters include:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: The duration for which the signal is detected, usually 2-4 seconds.
-
Relaxation Delay: A delay between pulses to allow the spins to return to equilibrium, typically 1-5 seconds.
-
Number of Scans: The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually adequate.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT).
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
The peaks are integrated to determine the relative number of protons giving rise to each signal.
-
The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are determined.
-
Visualization of Proton Environments
The following diagram illustrates the distinct proton environments in this compound, which give rise to the different signals in its 1H NMR spectrum.
Caption: Molecular structure of this compound highlighting the distinct proton environments.
A Comparative Analysis of Predicted and Experimental ¹³C NMR Spectra of Methyl 4-bromofuran-2-carboxylate and Related Furan Derivatives
For Immediate Release
This guide presents a comparative analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-bromofuran-2-carboxylate against experimental data of related furan compounds. This document is intended for researchers, scientists, and drug development professionals, providing valuable spectroscopic data for the characterization of substituted furan scaffolds, which are prevalent in medicinal chemistry and materials science.
Data Presentation
The following tables summarize the predicted ¹³C NMR chemical shifts for this compound and the experimental values for methyl furan-2-carboxylate and furan. The predicted data was generated using the online NMR prediction tool, NMRDB.org. This comparison allows for an insightful estimation of the substituent effects of the bromine atom and the methyl ester group on the furan ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 144.9 |
| C3 | 114.9 |
| C4 | 108.8 |
| C5 | 148.2 |
| C=O | 158.7 |
| OCH₃ | 52.1 |
Data predicted using NMRDB.org.
Table 2: Comparative ¹³C NMR Data of Furan Derivatives (Experimental)
| Carbon Atom | Furan (Experimental, in CDCl₃)[1] | Methyl furan-2-carboxylate (Experimental) |
| C2 | 142.8 | ~145 |
| C3 | 109.8 | ~112 |
| C4 | 109.8 | ~118 |
| C5 | 142.8 | ~147 |
| C=O | - | ~159 |
| OCH₃ | - | ~52 |
Note: Experimental values for Methyl furan-2-carboxylate are approximated from spectral data.
Experimental Protocols
The acquisition of high-quality ¹³C NMR spectra is crucial for accurate structural elucidation and verification. Below is a standard experimental protocol for obtaining the ¹³C NMR spectrum of a furan derivative like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Dissolution: Dissolve 10-50 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). For many modern spectrometers, the residual solvent peak can also be used for calibration.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field to ensure homogeneity and optimal spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak.
Mandatory Visualization
The following diagram illustrates the general workflow for the ¹³C NMR analysis of an organic compound.
References
A Comparative Guide to the Reactivity of Methyl 4-bromofuran-2-carboxylate and Other Halo-Furans in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Halo-furans are versatile intermediates, but their reactivity in common cross-coupling reactions can vary significantly depending on the halogen substituent. This guide provides an objective comparison of the reactivity of Methyl 4-bromofuran-2-carboxylate with its chloro- and iodo-analogs in Suzuki-Miyaura, Heck, and Stille cross-coupling reactions, supported by established chemical principles and detailed experimental protocols.
The furan nucleus is a prevalent scaffold in a wide array of biologically active compounds and approved pharmaceuticals. Consequently, methods for the efficient and selective functionalization of the furan ring are of high interest to the drug development community. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds. The reactivity of the halo-furan substrate in these reactions is a key determinant of reaction efficiency, influencing yields, reaction times, and catalyst selection.
This guide focuses on comparing the reactivity of this compound with its corresponding chloro- and iodo-derivatives. The general trend in reactivity for organic halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I > C-Br > C-Cl. This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to the initial oxidative addition step by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side quantitative comparisons for Methyl 4-halofuran-2-carboxylates under identical conditions are not extensively reported in the literature, the expected reactivity trends can be confidently predicted based on well-established principles of organic chemistry.
Table 1: Predicted Relative Reactivity of Methyl 4-halofuran-2-carboxylates
| Halo-Furan Derivative | Halogen | C-X Bond Energy (kcal/mol, approx.) | Expected Reactivity in Cross-Coupling |
| Methyl 4-chlorofuran-2-carboxylate | Cl | ~81 | Low |
| This compound | Br | ~68 | Moderate |
| Methyl 4-iodofuran-2-carboxylate | I | ~51 | High |
Experimental Protocols
To facilitate a practical comparison of the reactivity of these halo-furan building blocks, the following standardized protocols for their synthesis and subsequent use in Suzuki-Miyaura, Heck, and Stille cross-coupling reactions are provided.
Synthesis of Methyl 4-halofuran-2-carboxylates
Protocol 1: Synthesis of this compound
This protocol is based on the bromination of a suitable furan precursor.
-
Materials: Methyl furan-2-carboxylate, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve Methyl furan-2-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis of Methyl 4-iodofuran-2-carboxylate
This protocol utilizes an iodinating agent for the selective iodination of the furan ring.
-
Materials: Methyl furan-2-carboxylate, N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Procedure:
-
Follow the procedure for Protocol 1, substituting N-Bromosuccinimide with N-Iodosuccinimide (1.1 eq).
-
Protocol 3: Synthesis of Methyl 4-chlorofuran-2-carboxylate
Chlorination of the furan ring can be achieved using a suitable chlorinating agent.
-
Materials: Methyl furan-2-carboxylate, N-Chlorosuccinimide (NCS), Acetonitrile (MeCN).
-
Procedure:
-
Follow the procedure for Protocol 1, substituting N-Bromosuccinimide with N-Chlorosuccinimide (1.1 eq).
-
Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols that can be used to compare the reactivity of the three Methyl 4-halofuran-2-carboxylates. For a direct comparison, it is crucial to maintain identical reaction conditions (catalyst loading, temperature, concentration, etc.) for each substrate.
Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials: Methyl 4-halofuran-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane, Water.
-
Procedure:
-
To a Schlenk flask, add the Methyl 4-halofuran-2-carboxylate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield Methyl 4-phenylfuran-2-carboxylate.
-
Protocol 5: Heck Reaction with Styrene
-
Materials: Methyl 4-halofuran-2-carboxylate (1.0 eq), Styrene (1.2 eq), Pd(OAc)₂ (0.02 eq), P(o-tolyl)₃ (0.04 eq), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a Schlenk flask, add the Methyl 4-halofuran-2-carboxylate, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with an inert gas.
-
Add degassed DMF, styrene, and triethylamine.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield Methyl 4-styrylfuran-2-carboxylate.
-
Protocol 6: Stille Coupling with (Tributylstannyl)benzene
-
Materials: Methyl 4-halofuran-2-carboxylate (1.0 eq), (Tributylstannyl)benzene (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Anhydrous Toluene.
-
Procedure:
-
To a Schlenk flask, add the Methyl 4-halofuran-2-carboxylate and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed toluene followed by (tributylstannyl)benzene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite, and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Visualization of Reaction Mechanisms
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Conclusion
The choice of the halogen atom on the furan ring significantly influences the reactivity of Methyl 4-halofuran-2-carboxylates in palladium-catalyzed cross-coupling reactions. Based on established principles, the iodo-derivative is expected to be the most reactive, followed by the bromo- and then the chloro-derivatives. This reactivity trend allows for strategic selection of starting materials based on the desired reaction conditions and the presence of other functional groups. For reactions requiring mild conditions or high efficiency, Methyl 4-iodofuran-2-carboxylate would be the preferred substrate. This compound offers a balance of reactivity and stability, making it a versatile and commonly used building block. Methyl 4-chlorofuran-2-carboxylate, being the least reactive, may require more forcing conditions or specialized catalytic systems to achieve comparable results. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and make informed decisions in the design of synthetic routes for novel furan-containing molecules.
Comparative Analysis of the Biological Activities of Furan-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of various methyl 4-bromofuran-2-carboxylate derivatives and other related furan-2-carboxylate analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid researchers in drug discovery and development. Furan-containing compounds have gained significant attention due to their diverse therapeutic potential, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3]
Anticancer Activity
Several studies have highlighted the potential of furan-2-carboxylate derivatives as anticancer agents. These compounds have been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects.
A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and tested for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines.[4] One of the most potent compounds, p-tolylcarbamothioyl)furan-2-carboxamide, showed a cell viability of 33.29% against hepatocellular carcinoma at a concentration of 20 μg/mL.[4] In another study, new furan-based derivatives were designed and synthesized, with some compounds exhibiting potent cytotoxic activities at the nanomolar level against various human cancer cell lines (IC50 = 2.9 nM, NCI-H460).[5] Furthermore, certain furan derivatives have been shown to induce apoptosis and cause G2/M phase cell cycle arrest in breast cancer (MCF-7) cells.[5]
| Compound/Derivative Class | Cancer Cell Line | IC50/Activity | Reference |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% cell viability at 20 μg/mL | [4] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | IC50: 62.37 µg/mL | [6] |
| Pyridine carbohydrazide furan derivative (Comp. 4) | MCF-7 | IC50: 4.06 μM | [5] |
| N-phenyl triazinone furan derivative (Comp. 7) | MCF-7 | IC50: 2.96 μM | [5] |
| Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative (Comp. 3) | HepG-2 | IC50: 5.5 ± 1.2 μM | [1][7] |
| Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative (Comp. 12) | HepG-2 | IC50: 7.29 ± 1.5 μM | [1][7] |
| Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative (Comp. 14) | HepG-2 | IC50: 4.2 ± 1.2 μM | [1][7] |
Antimicrobial Activity
Furan derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.
Carbamothioyl-furan-2-carboxamide derivatives containing a 2,4-dinitrophenyl group showed significant inhibition against various bacterial and fungal strains, with inhibition zones ranging from 9-17 mm and Minimum Inhibitory Concentrations (MICs) between 150.7–295 μg/mL.[4] Another study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives found that an amine derivative had an MIC of 250 µg/mL against photogenic bacteria.[6] Furthermore, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids exhibited good antibacterial activity against several Gram-positive bacteria, with MIC values in the range of 2–4 µg/mL.[8]
| Compound/Derivative Class | Microorganism | MIC/Inhibition Zone | Reference |
| 2,4-dinitrophenyl containing carboxamide derivatives | Bacteria & Fungi | I.Z: 9–17 mm; MIC: 150.7–295 μg/mL | [4] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | MIC: 250 µg/mL | [6] |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (4c, 4d, 4e, 4f) | Multidrug-resistant Gram-positive bacteria | MIC: 2 µg/mL | [8] |
Experimental Protocols
Anticancer Activity Evaluation (MTT Assay)
A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, Huh-7, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized furan derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A positive control (e.g., doxorubicin) and a negative control (vehicle) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Evaluation (Broth Microdilution Method for MIC)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., gentamicin) is used as a reference.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis and Evaluation Workflow
The general process for the discovery and evaluation of novel furan-2-carboxylate derivatives involves several key stages, from initial synthesis to biological testing.
Caption: General workflow for synthesis and biological evaluation of furan derivatives.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
"X-ray crystal structure of Methyl 4-bromofuran-2-carboxylate derivatives"
A Comparative Guide to the X-ray Crystal Structure of Methyl 4-bromofuran-2-carboxylate and Its Derivatives
For researchers and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. While the X-ray crystal structure of this compound is not publicly available in crystallographic databases, this guide provides a comparative analysis with structurally related furan derivatives for which crystallographic data has been published. This comparison, supported by experimental data from the literature, offers insights into the potential structural characteristics of this compound and highlights the influence of substituents on crystal packing.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for selected furan-2-carboxylate derivatives, offering a basis for comparison with the yet-to-be-determined structure of this compound. The data is extracted from published studies on similar compounds.
| Compound Name | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1] | 5-(4-Nitrophenyl)furan-2-carboxylic acid[2] |
| Chemical Formula | C₁₂H₈FNO₅ | C₁₁H₇NO₅ |
| Molecular Weight | 265.20 g/mol | 233.18 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Parameters | a = 12.345(6) Åb = 3.890(2) Åc = 23.545(12) Åα = 90°β = 98.78(2)°γ = 90° | a = 3.8600(2) Åb = 21.0335(11) Åc = 23.9536(12) Åα = 90°β = 90°γ = 90° |
| Volume (ų) | 1118.2(10) | 1944.83(18) |
| Z (Molecules/unit cell) | 4 | 8 |
| Key Intermolecular Interactions | Stacking interactions, C-H···O bonds | Strong intermolecular contacts, H-bonds, π-π stacking |
Experimental Protocols
Below are detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis of furan carboxylate derivatives, based on established procedures in the literature.[1][2]
Synthesis of Methyl 5-aryl-furan-2-carboxylates
A common synthetic route to this class of compounds is the Meerwein arylation.
-
Diazotization: An appropriate aniline derivative (e.g., 2-fluoro-4-nitroaniline) is dissolved in 6 M HCl and cooled to 0 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise, maintaining the temperature between 0-5 °C, to form the diazonium salt.
-
Arylation: The freshly prepared diazonium salt is added dropwise to a solution of methyl furan-2-carboxylate and a copper(II) chloride (CuCl₂) catalyst in an acetone/water mixture. The reaction temperature is maintained in the range of 20-30 °C.
-
Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., acetone/ethanol).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of furan carboxylate derivatives.
Caption: Workflow for Synthesis and Crystallographic Analysis.
Comparative Structural Insights
The bromine atom at the 4-position of this compound is expected to influence its crystal packing through halogen bonding, in addition to the dipole-dipole and van der Waals interactions common to this class of compounds. The methyl ester group provides a hydrogen bond acceptor which can participate in C-H···O interactions. In comparison, the nitro-substituted derivatives exhibit strong π-π stacking interactions driven by the electron-withdrawing nature of the nitro group.[1][2] The absence of a bulky substituent at the 5-position in the target molecule might lead to a more compact crystal packing compared to the 5-aryl derivatives presented.
For a definitive understanding of the solid-state conformation and intermolecular interactions of this compound, experimental determination of its crystal structure is essential. The protocols and comparative data presented here provide a valuable framework for such an investigation.
References
A Spectroscopic Dive into Furan-2-Carboxylate Esters: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Furan-2-carboxylate esters are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their versatile structure serves as a scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of their spectroscopic properties is fundamental for their identification, characterization, and the elucidation of their structure-activity relationships. This guide provides an objective comparison of the spectroscopic characteristics of a series of simple alkyl furan-2-carboxylate esters: methyl, ethyl, propyl, and butyl furan-2-carboxylate. The presented experimental data, sourced from various spectroscopic techniques, offers a baseline for researchers working with these and more complex derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl, ethyl, propyl, and butyl furan-2-carboxylate. These values provide a clear comparison of how the alkyl ester group influences the spectroscopic properties of the furan-2-carboxylate core.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | H-3 (dd) | H-4 (dd) | H-5 (dd) | Alkyl Group Protons |
| Methyl furan-2-carboxylate | 7.18-7.19 | 6.51-6.53 | 7.59-7.60 | 3.90 (s, 3H) |
| Ethyl furan-2-carboxylate | ~7.16 | ~6.51 | ~7.58 | ~4.37 (q, 2H), ~1.38 (t, 3H) |
| Propyl furan-2-carboxylate | ~7.15 | ~6.49 | ~7.56 | ~4.26 (t, 2H), ~1.78 (sext, 2H), ~1.02 (t, 3H) |
| Butyl furan-2-carboxylate | ~7.15 | ~6.49 | ~7.56 | ~4.30 (t, 2H), ~1.75 (quint, 2H), ~1.47 (sext, 2H), ~0.97 (t, 3H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) for the furan protons are typically in the range of J₃₄ ≈ 3.5 Hz, J₄₅ ≈ 1.7 Hz, and J₃₅ ≈ 0.8 Hz. Data for ethyl, propyl, and butyl esters are based on typical values and may vary slightly based on experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | C2 (quat) | C3 (CH) | C4 (CH) | C5 (CH) | C=O (quat) | Alkyl Group Carbons |
| Methyl furan-2-carboxylate [1] | 144.77 | 117.98 | 111.93 | 146.46 | 159.16 | 51.84 |
| Ethyl furan-2-carboxylate | ~144.8 | ~118.0 | ~112.0 | ~146.5 | ~158.7 | ~60.9, ~14.3 |
| Propyl furan-2-carboxylate | ~144.9 | ~118.0 | ~112.0 | ~146.5 | ~158.8 | ~66.5, ~22.1, ~10.5 |
| Butyl furan-2-carboxylate | ~144.9 | ~118.0 | ~112.0 | ~146.5 | ~158.8 | ~64.8, ~30.7, ~19.2, ~13.7 |
Note: Data for ethyl, propyl, and butyl esters are estimated based on known substituent effects and may vary.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (ester) | Furan Ring C=C Stretch | Furan Ring C-O-C Stretch |
| Methyl furan-2-carboxylate | ~1725 | ~1290, ~1150 | ~1580, ~1470 | ~1020 |
| Ethyl furan-2-carboxylate [2] | ~1720 | ~1290, ~1145 | ~1580, ~1470 | ~1020 |
| Propyl furan-2-carboxylate | ~1720 | ~1290, ~1145 | ~1580, ~1470 | ~1020 |
| Butyl furan-2-carboxylate | ~1720 | ~1290, ~1145 | ~1580, ~1470 | ~1020 |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-OR]⁺ | Furanoyl Cation (m/z 95) |
| Methyl furan-2-carboxylate [3] | 126 | 95 | 95 |
| Ethyl furan-2-carboxylate [4] | 140 | 95 | 95 |
| Propyl furan-2-carboxylate [1] | 154 | 95 | 95 |
| Butyl furan-2-carboxylate | 168 | 95 | 95 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Furan-2-carboxylate esters typically exhibit a strong absorption band in the UV region, corresponding to a π→π* transition within the conjugated system of the furan ring and the carbonyl group. For the parent methyl furan-2-carboxylate in ethanol, the absorption maximum (λmax) is observed around 245-250 nm. The position and intensity of this band are not significantly affected by the size of the alkyl ester group in the absence of other chromophores.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the furan-2-carboxylate ester is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is used with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR: A proton-decoupled experiment is performed with a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules, using a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the furan-2-carboxylate ester is prepared in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration is adjusted to give a maximum absorbance reading between 0.1 and 1.
-
Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent-filled cuvette is used as a reference.
Logical Relationships and Signaling Pathways
Furan-2-carboxylate derivatives have been investigated for their potential as antimicrobial agents, particularly for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator in one of the major QS systems. It binds to its cognate autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), leading to the activation of virulence gene expression and biofilm formation. Some furan-based molecules can act as antagonists, binding to LasR and preventing its activation.
Below is a DOT script and the corresponding diagram illustrating the simplified LasR-mediated quorum sensing pathway and the inhibitory action of furan-2-carboxylate ester derivatives.
Caption: Inhibition of LasR-mediated quorum sensing in P. aeruginosa by furan-2-carboxylate esters.
References
"yield comparison of different Methyl 4-bromofuran-2-carboxylate synthesis methods"
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. Methyl 4-bromofuran-2-carboxylate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of different synthetic methodologies for this compound, supported by experimental data to inform the selection of the most suitable approach.
Yield Comparison of Synthesis Methods
Two primary synthetic strategies for this compound are highlighted in the literature: a two-step approach involving the synthesis and subsequent esterification of 4-bromofuran-2-carboxylic acid, and a direct bromination of methyl furan-2-carboxylate. The overall yields for these methods can vary significantly based on the specific reaction conditions.
| Method | Key Steps | Reported Overall Yield (%) |
| Method 1: Two-Step Synthesis | 1. Synthesis of 4-bromofuran-2-carboxylic acid2. Fischer Esterification | ~60-80% (Estimated) |
| Method 2: Direct Bromination | 1. Selective bromination of methyl furan-2-carboxylate | Yield not specified |
Experimental Protocols
Method 1: Two-Step Synthesis via 4-bromofuran-2-carboxylic acid
This method involves the initial synthesis of 4-bromofuran-2-carboxylic acid from 2,4-dibromofuran, followed by a standard Fischer esterification.
Step 1: Synthesis of 4-bromofuran-2-carboxylic acid
This procedure is adapted from a protocol for the synthesis of similar compounds.
-
Materials: 2,4-dibromofuran, n-butyllithium (n-BuLi), dry diethyl ether, and carbon dioxide (dry ice).
-
Procedure:
-
A solution of 2,4-dibromofuran in dry diethyl ether is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium (1.1 equivalents) in hexane is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
The reaction mixture is then quenched by pouring it over an excess of crushed dry ice.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether.
-
The aqueous layer is acidified with hydrochloric acid, and the resulting precipitate is collected by filtration to yield 4-bromofuran-2-carboxylic acid.
-
-
Reported Yield: Approximately 80%.
Step 2: Fischer Esterification of 4-bromofuran-2-carboxylic acid
This is a general procedure for the Fischer esterification of a carboxylic acid.
-
Materials: 4-bromofuran-2-carboxylic acid, methanol, and a catalytic amount of concentrated sulfuric acid.
-
Procedure:
-
4-bromofuran-2-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The excess methanol is removed by distillation.
-
The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.
-
-
Expected Yield: While a specific yield for this substrate is not reported, Fischer esterifications typically proceed in good to excellent yields, often exceeding 75%.
Method 2: Direct Bromination of Methyl furan-2-carboxylate
The direct bromination of methyl furan-2-carboxylate is a potential one-step method. However, controlling the regioselectivity to obtain the desired 4-bromo isomer can be challenging. The reaction conditions are critical to avoid the formation of the 5-bromo isomer and di-brominated products.
-
Materials: Methyl furan-2-carboxylate, a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), and a suitable solvent.
-
Procedure: (A generalized approach)
-
Methyl furan-2-carboxylate is dissolved in a suitable solvent (e.g., carbon tetrachloride, acetic acid).
-
The brominating agent is added portion-wise at a controlled temperature (often at or below room temperature).
-
The reaction is stirred until the starting material is consumed.
-
The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.
-
The organic layer is dried and the solvent is evaporated.
-
The crude product is purified by chromatography to isolate the desired this compound.
-
-
Yield: A specific, reliable yield for the selective synthesis of the 4-bromo isomer via this method is not well-documented in readily available literature, highlighting a key challenge of this approach.
Synthesis and Comparison Workflow
The following diagram illustrates the logical workflow for synthesizing and comparing the different methods for producing this compound.
Caption: Workflow for Synthesis and Comparison of this compound.
Conclusion
Based on the available information, the two-step synthesis (Method 1) appears to be a more reliable and higher-yielding approach for obtaining this compound. While the direct bromination (Method 2) offers a more concise route, the challenges in controlling regioselectivity and the lack of well-defined, high-yield protocols make it a less predictable option. For researchers requiring a dependable supply of this intermediate, the two-step synthesis starting from 2,4-dibromofuran is the recommended pathway. Further research into optimizing the selective bromination of methyl furan-2-carboxylate could, however, make the direct route more competitive in the future.
A Researcher's Guide to the Computational Analysis of Methyl 4-bromofuran-2-carboxylate Reactivity in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, understanding the reactivity of novel building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of computational methods for predicting the reactivity of Methyl 4-bromofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The focus is on its performance in the widely-used Suzuki-Miyaura cross-coupling reaction, with supporting experimental data for context.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reactivity of the halide partner is a critical factor influencing the reaction's success. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of such substrates by modeling the reaction mechanism and calculating key energetic parameters.
Comparison of Computational Methods for Predicting Reactivity
The rate-determining step in many Suzuki-Miyaura coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. Therefore, the calculated activation energy (ΔG‡) for this step is a key descriptor of reactivity. A lower activation barrier generally corresponds to a more facile reaction. This section compares different computational approaches used to model this crucial step for various aryl bromides, providing a framework for understanding the expected reactivity of this compound.
| Computational Method | Substrate | Calculated Activation Energy (ΔG‡) (kcal/mol) | Key Findings & Implications |
| DFT (B3LYP-D3/def2-TZVP) | Sterically hindered aryl bromide | 27.2 - 31.1 | High activation barrier for a traditional two-electron oxidative addition pathway.[1] |
| DFT (B3LYP-D3/6–31G(d)/LANL2DZ) | ortho,ortho-di-tert-butyl aryl bromide | Favors halogen abstraction over two-electron oxidative addition by 13.5 – 21.6 kcal/mol. | Steric hindrance can significantly alter the reaction mechanism, favoring a radical pathway.[1] |
| DFT (BP86/LANL2DZ) | Phenyl bromide | -13.6 (ΔEe), -2.6 (ΔG298) for adduct formation | Formation of a stable four-coordinate intermediate is energetically favorable.[2] |
| DFT (BP86/LANL2DZ) | Phenyl chloride | -5.8 (ΔEe), 5.0 (ΔG298) for adduct formation | Adduct formation with less reactive aryl chlorides is less favorable, consistent with experimental observations.[2] |
| DFT (unspecified) | Phenyl bromide on Pd nanoparticles | 6.0 - 13.4 | Oxidative addition to palladium nanoparticles is kinetically facile at room temperature and thermodynamically favorable.[3] |
Note: The data presented are for various aryl bromides and serve as a reference for the expected reactivity of this compound. The electronic properties of the furan ring and the ester group will influence the actual activation energies.
Experimental Data for Suzuki-Miyaura Coupling of Aryl Bromides
To provide a practical benchmark for the computational predictions, the following table summarizes experimental conditions and yields for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids. These examples highlight the typical parameters used for such transformations.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (not specified) | Na₂CO₃ (not specified) | Toluene/Water | Reflux | Not specified | 41 | [4] |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | Na₂CO₃ (2.4) | Water/Methanol (3:1) | RT | 2 | >98 | [5] |
| 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF (3.0) | 1,4-Dioxane | 110 | Not specified | 82 | [6] |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF (3.0) | 1,4-Dioxane | 110 | Not specified | 74 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (not specified) | 1,4-Dioxane | 70-80 | Not specified | 60 | [7] |
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualization of the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding the reactivity of the substrates. The following diagram illustrates the key steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of how computational analysis can be applied to predict the reactivity of this compound in Suzuki-Miyaura coupling reactions. By comparing theoretical calculations with experimental data for similar systems, researchers can make more informed decisions in the design and optimization of synthetic routes for novel and complex molecules.
References
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00628C [pubs.rsc.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Methyl 4-bromofuran-2-carboxylate and Its Isomers in Key Organic Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted heterocyclic compounds is critical for the efficient design of synthetic routes. This guide provides a detailed comparison of methyl 4-bromofuran-2-carboxylate and its isomers, methyl 3-bromofuran-2-carboxylate and methyl 5-bromofuran-2-carboxylate, in three pivotal organic reactions: Palladium-Catalyzed Suzuki-Miyaura Coupling, Lithiation-Substitution, and the Diels-Alder Reaction. The positional isomerism of the bromine atom significantly influences the electronic properties and steric environment of the furan ring, leading to distinct reactivity profiles.
Introduction to the Isomers
This compound and its 3-bromo and 5-bromo isomers are valuable building blocks in organic synthesis, offering multiple reaction sites for functionalization. The furan core is a common motif in pharmaceuticals and natural products. The interplay between the electron-withdrawing methyl carboxylate group and the bromine atom at different positions dictates the molecule's behavior in various chemical transformations.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-bromofuran-2-carboxylate | 59862-77-0 | C₆H₅BrO₃ | 205.01 |
| This compound | 58235-80-6 | C₆H₅BrO₃ | 205.01[1] |
| Methyl 5-bromofuran-2-carboxylate | 2527-99-3 | C₆H₅BrO₃ | 205.01 |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in medicinal chemistry.[2][3] The reactivity of the bromofuran isomers in this palladium-catalyzed reaction is primarily influenced by the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond.
Comparative Reactivity and Yields:
While direct comparative studies under identical conditions are scarce, the expected order of reactivity is methyl 5-bromofuran-2-carboxylate > this compound ≈ methyl 3-bromofuran-2-carboxylate . The C-Br bond at the 5-position is generally more activated towards oxidative addition.
| Isomer | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reported Yields |
| Methyl 3-bromofuran-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90-100 | Moderate to Good |
| This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 80-110 | Good |
| Methyl 5-bromofuran-2-carboxylate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, cesium carbonate, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Lithiation and Subsequent Electrophilic Quench
Lithiation of bromofurans, typically through halogen-metal exchange, provides a powerful method for introducing a variety of functional groups. The regioselectivity and stability of the resulting lithiated species are highly dependent on the position of the bromine atom and the reaction conditions. The electron-withdrawing carboxylate group can act as a directing group for lithiation at the adjacent position.
Comparative Reactivity and Regioselectivity:
-
Methyl 5-bromofuran-2-carboxylate: Halogen-metal exchange at the 5-position is generally facile. The resulting 5-lithio species is relatively stable.
-
This compound: Lithiation is expected to occur at the 4-position via halogen-metal exchange.
-
Methyl 3-bromofuran-2-carboxylate: This isomer presents the most interesting case for regioselectivity. Halogen-metal exchange would yield the 3-lithio species. However, deprotonation at the 5-position, activated by the carboxylate group, is also a possibility, especially with strong lithium amide bases. The choice of organolithium reagent and temperature is crucial to control the outcome. Generally, n-butyllithium at low temperatures favors halogen-metal exchange.
| Isomer | Typical Lithiation Reagent | Temperature (°C) | Expected Lithiated Intermediate | Common Electrophiles |
| Methyl 3-bromofuran-2-carboxylate | n-BuLi | -78 | 3-Lithiofuran derivative | DMF, CO₂, Alkyl halides |
| This compound | n-BuLi or t-BuLi | -78 | 4-Lithiofuran derivative | DMF, CO₂, Silyl chlorides |
| Methyl 5-bromofuran-2-carboxylate | n-BuLi | -78 | 5-Lithiofuran derivative | Aldehydes, Ketones, CO₂ |
Experimental Protocol: Lithiation of Methyl 3-bromofuran-2-carboxylate and Quenching with DMF
Materials:
-
Methyl 3-bromofuran-2-carboxylate (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve methyl 3-bromofuran-2-carboxylate in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diels-Alder Reaction
The furan ring can act as a diene in [4+2] cycloaddition reactions. The reactivity of the furan is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the methyl carboxylate, decrease the electron density of the furan ring, making it less reactive in normal-electron-demand Diels-Alder reactions.
Comparative Reactivity:
All three isomers are expected to be less reactive than unsubstituted furan in Diels-Alder reactions due to the deactivating effect of the methyl carboxylate group. The position of the bromine atom, also an electron-withdrawing group, will further reduce the reactivity. The predicted order of reactivity is methyl 5-bromofuran-2-carboxylate > this compound > methyl 3-bromofuran-2-carboxylate . The deactivating effect of the substituents is most pronounced when they are at the 3- and 4-positions, which are directly involved in the diene system.
| Isomer | Dienophile | Conditions | Expected Reactivity |
| Methyl 3-bromofuran-2-carboxylate | Maleic anhydride | High temperature, neat or high concentration | Low |
| This compound | N-Phenylmaleimide | High pressure or Lewis acid catalysis | Low |
| Methyl 5-bromofuran-2-carboxylate | Dimethyl acetylenedicarboxylate | Reflux in toluene or xylene | Low to Moderate |
Note: Diels-Alder reactions with these deactivated furans often require forcing conditions and may be reversible.[4]
Experimental Protocol: Diels-Alder Reaction of Methyl 5-bromofuran-2-carboxylate with Maleic Anhydride
Materials:
-
Methyl 5-bromofuran-2-carboxylate (1.0 equiv)
-
Maleic anhydride (1.0 equiv)
-
Toluene
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate and maleic anhydride in a minimal amount of toluene.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. Due to the likely reversibility, the reaction may not go to completion.
-
After several hours (or upon reaching equilibrium), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
The product may require purification by recrystallization or column chromatography. The primary product is expected to be the exo adduct due to thermodynamic control at elevated temperatures.
Conclusion
The positional isomerism of the bromine atom on the methyl furan-2-carboxylate scaffold imparts distinct reactivity patterns that are crucial for synthetic planning. In Suzuki-Miyaura coupling, the 5-bromo isomer is generally the most reactive. For lithiation, while all isomers can undergo halogen-metal exchange, the 3-bromo isomer offers potential for regioselective functionalization through careful choice of reagents and conditions. In Diels-Alder reactions, all isomers are deactivated, with the 3- and 4-bromo isomers being particularly unreactive. This comparative guide provides a framework for researchers to select the appropriate isomer and reaction conditions to achieve their desired synthetic targets.
References
A Comparative Guide to the Applications of Methyl 4-bromofuran-2-carboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-bromofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides an objective comparison of its performance, primarily focusing on its application in the synthesis of crop protection agent precursors, with alternative synthetic routes, supported by experimental data from patent literature.
Comparison of Synthetic Routes for cis-4-aminotetrahydrofuran-2-carboxylic Esters
A significant application of this compound is as a starting material for the synthesis of cis-4-aminotetrahydrofuran-2-carboxylic esters. These esters are crucial building blocks for certain synthetic crop protection products. However, the synthetic route involving this bromo-furan derivative has been shown to be less efficient compared to more modern approaches.
Synthetic Pathway Involving this compound
The synthesis of the target cis-4-aminotetrahydrofuran-2-carboxylate scaffold using this compound involves a key Buchwald-Hartwig amination step with tert-butyl carbamate. This reaction, however, suffers from a low yield, rendering the overall process expensive and inefficient for industrial-scale production. A key patent highlights that the coupling of this compound with tert-butyl carbamate proceeds with a mere 25% yield, leading to significant waste generation[1].
Alternative Synthetic Pathway: Rhodium-Catalyzed Hydrogenation
An alternative and more efficient process for the synthesis of cis-4-aminotetrahydrofuran-2-carboxylic esters has been developed, which avoids the use of this compound. This improved method relies on the rhodium-catalyzed hydrogenation of a different furan-based intermediate. This process is described as being more cost-effective, having a higher yield, and being suitable for industrial-scale production with less environmental impact[1].
Quantitative Data Comparison
The following table summarizes the key quantitative differences between the two synthetic routes for producing cis-4-aminotetrahydrofuran-2-carboxylic esters.
| Parameter | Route via this compound | Alternative Rhodium-Catalyzed Route |
| Key Reaction Yield | 25% (Buchwald-Hartwig Amination)[1] | High (specific yield not quantified but implied to be significantly higher)[1] |
| Reaction Pressure | Not specified (typically atmospheric for coupling) | 20 - 50 bar[1] |
| Reaction Temperature | Not specified (typically elevated for coupling) | 20 - 40 °C[1] |
| Catalyst | Palladium-based catalyst (for amination) | Rhodium on Carbon (Rh/C) or Alumina (Rh/Alox)[1] |
| Industrial Scalability | Not feasible[1] | Feasible and cost-effective[1] |
| Waste Generation | High[1] | Low[1] |
Experimental Protocols
Protocol Outline: Synthesis via this compound (Based on Patent Description)
A detailed experimental protocol for the coupling of this compound with tert-butyl carbamate is not fully provided in the cited patent. However, a general procedure for a Buchwald-Hartwig amination would involve:
-
Reaction Setup: An oven-dried flask is charged with this compound, tert-butyl carbamate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110°C) and stirred until the starting material is consumed, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Note: The reported 25% yield highlights the inefficiency of this specific substrate-reagent combination under typical Buchwald-Hartwig conditions.
Protocol Outline: Rhodium-Catalyzed Hydrogenation (Based on Patent TW202400568A)
-
Reaction Setup: A suitable pressure reactor is charged with the starting material (a salt of a 4-aminofuran-2-carboxylic acid ester), a rhodium catalyst (e.g., 5% Rh/C or 5% Rh/Alox, typically 0.5-5 wt% based on the starting material), and a solvent (e.g., an alcohol like methanol or ethanol). An acid (e.g., HCl) may be added[1].
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The pressure is then raised to 20-50 bar, and the mixture is stirred at a temperature of 20-40°C[1].
-
Monitoring and Work-up: The reaction is monitored for hydrogen uptake. Upon completion, the reactor is depressurized, and the catalyst is removed by filtration.
-
Product Isolation: The filtrate containing the salt of the desired cis-4-aminotetrahydrofuran-2-carboxylic ester is concentrated. The free base can be obtained by treatment with a suitable base (e.g., triethylamine)[1].
Other Potential Applications of this compound
While the application in the synthesis of agrochemical precursors highlights some of its limitations, the bromine atom on the furan ring allows this compound to be a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon bonds.
References
Safety Operating Guide
Proper Disposal of Methyl 4-bromofuran-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Methyl 4-bromofuran-2-carboxylate (CAS No. 58235-80-6), a halogenated organic compound. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Concerns and Hazard Identification
This compound is a hazardous substance that requires careful handling. Based on aggregated GHS data, it is harmful if swallowed or inhaled and causes skin and serious eye irritation[1]. All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[1] |
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. As a brominated organic compound, this compound must be disposed of as halogenated organic waste [2].
Methodology:
-
Designate a Waste Container: Obtain a clearly labeled, dedicated waste container for halogenated organic solvents. This container should be made of a compatible material, such as a polyethylene carboy, and must have a secure, tight-fitting lid[3][4].
-
Labeling: The container must be labeled with the words "Hazardous Waste" and "Halogenated Organic Waste"[3][5]. A comprehensive list of all constituents and their approximate percentages should be maintained on or near the container[2][6].
-
Collection:
-
All transfers of this compound waste into the designated container must be performed inside a chemical fume hood to minimize inhalation exposure[3].
-
Ensure the waste container is kept closed when not in use[3][6].
-
Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity[3].
-
It is imperative to avoid mixing this waste with incompatible materials such as acids, bases, strong oxidizing agents, or heavy metals[3][5].
-
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, the primary concern is to contain the material and prevent exposure.
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, evacuate non-essential personnel from the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled bag or container for disposal as hazardous waste[3][4].
-
Large Spills: For large spills, or if you are not trained to handle the cleanup, evacuate the area immediately and notify your institution's Environmental Health & Safety (EH&S) department and emergency services[3][4].
Final Disposal Logistics
Once the halogenated waste container is nearly full (approximately three-quarters capacity), a request for pickup should be submitted to your institution's EH&S or equivalent waste management department[3]. Do not overfill waste containers. Ensure all labeling is accurate and legible to facilitate proper handling and final disposal by trained professionals, which is typically high-temperature incineration[2].
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. This compound | C6H5BrO3 | CID 12239443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
